Benzo[d]oxazole-2-carbonitrile
Description
The exact mass of the compound Benzo[d]oxazole-2-carbonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1,3-benzoxazole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WELHBLLMEXKKEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70456838 | |
| Record name | 2-cyanobenzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3313-37-9 | |
| Record name | 2-cyanobenzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-benzoxazole-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Introduction: The Significance of the 2-Cyanobenzoxazole Scaffold
An In-Depth Technical Guide to the Synthesis Mechanisms of Benzo[d]oxazole-2-carbonitrile
This technical guide provides a detailed exploration of the core synthetic mechanisms for producing benzo[d]oxazole-2-carbonitrile, a key structural motif in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the underlying causality of experimental choices, ensuring a deep and applicable understanding of the chemistry involved.
The benzo[d]oxazole ring system is a privileged scaffold, appearing in a multitude of pharmacologically active compounds. The addition of a nitrile group at the 2-position dramatically enhances its utility as a synthetic intermediate. The cyano group is a versatile functional handle, readily converted into amines, amides, carboxylic acids, and tetrazoles, making benzo[d]oxazole-2-carbonitrile a valuable building block for creating diverse molecular libraries. This guide will dissect the two primary mechanistic strategies for its synthesis: a direct, one-pot cyclization-cyanation approach and a modular, two-step cross-coupling strategy.
Part 1: One-Pot Synthesis via Electrophilic Cyanation and Intramolecular Cyclization
This strategy is arguably the most efficient, constructing the heterocyclic core and installing the nitrile precursor in a single, convergent operation. The key is the reaction of a readily available o-aminophenol with a C1-N electrophile, known as a cyanating agent.
Conceptual Framework: Causality in Reagent Selection
The foundational logic is to use the nucleophilic character of the o-aminophenol's amino and hydroxyl groups to build the ring around an electrophilic carbon-nitrogen unit.
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The Cyanating Agent: Historically, highly toxic and volatile reagents like cyanogen bromide (BrCN) were used.[1] Modern synthetic chemistry prioritizes safety and operational simplicity, leading to the adoption of safer, solid, and more manageable electrophilic cyanating agents. The premier example is N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) .[2][3] NCTS acts as a "CN+" synthon, where the cyano group is rendered electrophilic by the two strong electron-withdrawing groups attached to the nitrogen atom.[4]
-
The Catalyst: The cyano group in NCTS, while electrophilic, requires activation to react efficiently with the moderately nucleophilic amino group of o-aminophenol. A Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂) , is the catalyst of choice.[1][5] It coordinates to the nitrogen of the cyano group, significantly increasing its electrophilicity and making the carbon atom highly susceptible to nucleophilic attack.
Detailed Reaction Mechanism
The reaction proceeds through a well-defined, multi-step sequence. The product of this specific reaction is 2-aminobenzoxazole, which exists in tautomeric equilibrium with its 2(3H)-imino form, a direct precursor to the target nitrile.
-
Lewis Acid Activation: The Lewis acid (BF₃·OEt₂) reversibly coordinates to the nitrogen atom of the nitrile group in NCTS. This coordination polarizes the C≡N bond, withdrawing electron density and making the carbon atom a potent electrophile.
-
Nucleophilic Attack: The primary amino group of the o-aminophenol attacks the activated nitrile carbon. This is the first key bond-forming step.
-
Intermediate Formation & Elimination: The attack forms a transient, charged intermediate. This intermediate rapidly collapses, breaking the N-CN bond and eliminating the stable and environmentally benign N-phenyl-p-toluenesulfonamide as a leaving group.[1] This step forms a reactive carbodiimide-like species.
-
Intramolecular Cyclization: The phenolic hydroxyl group, positioned perfectly at the ortho position, now acts as an intramolecular nucleophile. It attacks the electron-deficient carbon of the newly formed C=N bond. This is the ring-closing step that forms the oxazole ring.
-
Final Product Formation: A final proton transfer step during aqueous workup yields the aromatic 2-aminobenzoxazole product.[1]
Visualization: Electrophilic Cyanation-Cyclization Pathway
Caption: Catalytic cycle for palladium-mediated cyanation.
Part 3: Data-Driven Comparison and Field Insights
| Parameter | Method 1: NCTS Cyclization | Method 2: Pd-Catalyzed Cyanation | Reference(s) |
| Starting Materials | o-Aminophenol, NCTS | 2-Chlorobenzoxazole, Cyanide Source | [1][6][7] |
| Number of Steps | 1 (One-Pot) | 2 (Precursor Synthesis + Cyanation) | - |
| Catalyst | Lewis Acid (e.g., BF₃·OEt₂) | Palladium complex (e.g., Pd(OAc)₂) | [1][7] |
| Key Reagents | NCTS, LiHMDS or BF₃·OEt₂ | Zn(CN)₂, K₄[Fe(CN)₆], Phosphine Ligand | [1][3][7] |
| Typical Temperature | 5 °C to Reflux | Room Temperature to 120 °C | [1][3][8] |
| Reported Yields | Good to Excellent (up to 96%) | Good to Excellent (83-96%) | [3][7] |
| Toxicity Profile | Moderate (NCTS is safer than BrCN) | High (Cyanide sources require careful handling) | [1][7] |
Senior Scientist's Perspective: Choosing the Right Path
The choice between these two robust mechanisms is dictated by the specific goals of the research program.
-
For Efficiency and Scale-Up (Route 1): The one-pot NCTS cyclization is highly attractive for its atom economy and operational simplicity. For producing the core scaffold in large quantities without significant variation, this method is superior. It avoids the use of transition metals, which can be a benefit in pharmaceutical synthesis where metal contamination is a concern. The primary consideration is the handling of the Lewis acid and ensuring the substrate is stable to the reaction conditions.
-
For Diversity and Modularity (Route 2): The palladium-catalyzed approach excels in the context of library synthesis and late-stage functionalization. The 2-chlorobenzoxazole intermediate is a versatile branching point; it can be subjected to a wide variety of cross-coupling reactions (not just cyanation) to install different functional groups at the 2-position. This modularity is invaluable in drug discovery, where exploring the structure-activity relationship (SAR) around a core scaffold is paramount. The main drawback is the need for rigorous control over reaction conditions to prevent catalyst deactivation and the inherent toxicity of cyanide sources.
Experimental Protocols
Protocol 1: Synthesis of 2-Aminobenzoxazole via NCTS Cyclization
(Adapted from Kasthuri et al., Synlett, 2015) [3]
-
To a stirred solution of substituted 2-aminophenol (1.0 equiv) in anhydrous THF (10 mL) at 5 °C under an inert nitrogen atmosphere, add LiHMDS (1.0 M solution in THF, 2.2 equiv) dropwise.
-
Stir the resulting mixture at the same temperature for 20 minutes.
-
Add a solution of NCTS (1.1 equiv) in anhydrous THF (5 mL) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the time required for completion (typically 1-2 hours, monitored by TLC).
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution (15 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 2-aminobenzoxazole.
Protocol 2: Palladium-Catalyzed Cyanation of 2-Chlorobenzoxazole
(Representative protocol adapted from Weissman et al., J. Org. Chem., 2005) [7]
-
In an oven-dried flask under an inert nitrogen atmosphere, combine 2-chlorobenzoxazole (1.0 equiv), potassium ferrocyanide (K₄[Fe(CN)₆], 0.3 equiv), and palladium(II) acetate (Pd(OAc)₂, 0.001-0.01 equiv).
-
Add anhydrous, degassed dimethylacetamide (DMAC) as the solvent.
-
Heat the reaction mixture to 120 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with toluene and water.
-
Filter the mixture through a pad of Celite to remove inorganic salts.
-
Separate the aqueous layer and extract it with toluene (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield pure benzo[d]oxazole-2-carbonitrile.
Conclusion
The synthesis of benzo[d]oxazole-2-carbonitrile can be approached through two mechanistically distinct and highly effective pathways. The choice of a one-pot cyclization with NCTS or a two-step palladium-catalyzed cross-coupling depends on the strategic goals of the synthesis, balancing efficiency, safety, and modularity. A thorough understanding of the underlying mechanisms—from Lewis acid activation to the intricacies of a palladium catalytic cycle—empowers researchers to troubleshoot, optimize, and rationally design synthetic routes for this valuable class of compounds.
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Štefane, B., & Kroflič, A. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19233-19243. [Link]
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ResearchGate. (2017). Transition-Metal-Catalyzed Cyanation by Using an Electrophilic Cyanating Agent, N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS). [Link]
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Nguyen, T. H., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Scientific Reports, 11(1), 21589. [Link]
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Mayo, M. S., et al. (2014). Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide. The Journal of Organic Chemistry, 79(13), 6310-6314. [Link]
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ResearchGate. (n.d.). N-Cyano-N-phenyl-p-toluenesulfonamide. Retrieved February 7, 2026, from [Link]
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Royal Society of Chemistry. (2021). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. [Link]
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Kasthuri, M., et al. (2015). A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an Efficient Electrophilic Cyanating Agent. Synlett, 26(07), 897-900. [Link]
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Magadum, D. B., & Yadav, G. D. (2018). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega, 3(12), 18857-18866. [Link]
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PubMed. (2012). Lewis acid catalyzed direct cyanation of indoles and pyrroles with N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). Organic Letters, 14(17), 4486-4489. [Link]
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Anderson, K. W., & Buchwald, S. L. (2005). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 44(38), 6173-6177. [Link]
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Proctor, D. J., & Harvey, J. S. (2017). Deoxycyanamidation of Alcohols with N-Cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS). Organic Letters, 19(14), 3823-3826. [Link]
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Weissman, S. A., Zewge, D., & Chen, C. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508-1510. [Link]
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The Emerging Therapeutic Potential of Benzo[d]oxazole-2-carbonitrile Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular scaffolds that exhibit potent and selective biological activities. Among the myriad of heterocyclic compounds, the benzoxazole nucleus has consistently emerged as a privileged structure, underpinning a diverse array of pharmacologically active agents.[1] This technical guide delves into a specific, yet highly promising subclass: Benzo[d]oxazole-2-carbonitrile derivatives . The introduction of a carbonitrile moiety at the 2-position of the benzoxazole ring system imparts unique electronic and steric properties, opening new avenues for therapeutic intervention. This document provides a comprehensive overview of their synthesis, multifaceted biological activities, and the underlying mechanisms of action, offering a roadmap for future drug discovery endeavors.
The Benzoxazole Scaffold: A Foundation of Versatility
The benzoxazole core, a bicyclic system comprising a fused benzene and oxazole ring, is a cornerstone in the design of bioactive molecules. Its rigid, planar structure provides a robust framework for the strategic placement of various functional groups, enabling fine-tuning of its pharmacological profile.[2] Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory effects.[1][3] The versatility of the benzoxazole ring system lies in its ability to engage in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, with biological targets.[2]
Synthesis of the Benzo[d]oxazole-2-carbonitrile Core: A Chemical Blueprint
The synthetic accessibility of a molecular scaffold is paramount for its exploration in drug discovery. The general synthesis of 2-substituted benzoxazoles often involves the condensation of an o-aminophenol with a carboxylic acid or its derivative. For the specific introduction of a 2-carbonitrile group, a common strategy involves the use of cyanogen bromide or other cyanating agents.
A plausible synthetic route, extrapolated from general benzoxazole synthesis, is depicted below. This multi-step process highlights the key chemical transformations required to construct the Benzo[d]oxazole-2-carbonitrile scaffold.
Caption: A generalized synthetic pathway to Benzo[d]oxazole-2-carbonitrile.
Experimental Protocol: Synthesis of Benzo[d]oxazole-2-carbonitrile
The following protocol outlines a general procedure for the synthesis of the core scaffold. Note: This is a representative protocol and may require optimization for specific derivatives.
-
Reaction Setup: To a stirred solution of o-aminophenol (1 equivalent) in a suitable solvent (e.g., ethanol, acetonitrile) at room temperature, add a solution of cyanogen bromide (1.1 equivalents) dropwise.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cyclization: Upon completion, the reaction mixture is heated to reflux for a specified period to induce cyclization.
-
Work-up: After cooling, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired Benzo[d]oxazole-2-carbonitrile.
Unveiling the Biological Activities: A Spectrum of Therapeutic Promise
While research specifically targeting Benzo[d]oxazole-2-carbonitrile derivatives is an emerging field, the known activities of the broader benzoxazole class provide a strong foundation for predicting their therapeutic potential. The electron-withdrawing nature of the nitrile group can significantly influence the molecule's interaction with biological targets.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Benzoxazole derivatives have shown significant promise as anticancer agents, acting through various mechanisms.[3] These include the inhibition of key enzymes involved in cell cycle progression and signal transduction, such as protein kinases and topoisomerases.[4] The introduction of a 2-carbonitrile moiety could enhance these activities by providing an additional site for interaction with the target protein.
A key target for many anticancer drugs is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Inhibition of VEGFR-2 can stifle tumor growth and metastasis.[5] Some benzoxazole derivatives have been designed as VEGFR-2 inhibitors.[6]
Caption: Proposed mechanism of anticancer activity via VEGFR-2 inhibition.
Some benzoxazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells and arrest the cell cycle at various phases.[5][6] For instance, certain derivatives have been observed to arrest the HepG2 cell line at the Pre-G1 phase and induce apoptosis.[5]
Table 1: Representative Anticancer Activity of Benzoxazole Derivatives (for context)
| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Benzo[d]oxazole-based amides | HepG2 | 23.61 | Antiproliferative | [7] |
| 5-chlorobenzo[d]oxazole amides | HepG2 | 28.36 | Antiproliferative | [7] |
| Pyrido[2,3-d]pyrimidin-4-ones | HCT-116 (Colon) | 3.04 - 4.20 | Cytotoxic | [8] |
Note: These values are for broader benzoxazole derivatives and serve as a reference for the potential potency of 2-carbonitrile analogs.
Antimicrobial Activity: Combating Infectious Diseases
The rise of multidrug-resistant pathogens presents a formidable challenge to global health. Benzoxazole derivatives have demonstrated significant antibacterial and antifungal activities, making them attractive candidates for the development of new antimicrobial agents.[9][10] Their proposed mechanism of action often involves the inhibition of essential microbial enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication.[11]
Table 2: Representative Antimicrobial Activity of Benzoxazole Derivatives (for context)
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 2-Phenyl benzoxazoles | E. coli | 25 | [11] |
| Benzoxazole-benzimidazole hybrids | B. subtilis | 1.14 x 10⁻³ (µM) | [9] |
| Benzoxazole-benzimidazole hybrids | C. albicans | 0.34 x 10⁻³ (µM) | [9] |
Note: These values highlight the potential of the benzoxazole scaffold in antimicrobial drug discovery.
Enzyme Inhibition: A Key to Therapeutic Intervention
Beyond their anticancer and antimicrobial properties, benzoxazole derivatives are known to inhibit a range of enzymes implicated in various diseases.[12] For example, certain derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation.[13] Others have shown potential as inhibitors of acetylcholinesterase (AChE), an enzyme targeted in the treatment of Alzheimer's disease.[14] The 2-carbonitrile group, with its distinct electronic properties, could play a crucial role in the binding affinity and selectivity of these derivatives for their target enzymes.
Structure-Activity Relationship (SAR): Guiding Rational Drug Design
Understanding the structure-activity relationship is fundamental to optimizing the therapeutic potential of a lead compound. For benzoxazole derivatives, the nature and position of substituents on both the benzene and oxazole rings significantly influence their biological activity. While specific SAR studies on Benzo[d]oxazole-2-carbonitrile derivatives are limited, general trends from the broader benzoxazole class can provide valuable insights. For instance, the introduction of electron-withdrawing or electron-donating groups at various positions can modulate the electronic distribution of the ring system, thereby affecting its interaction with biological targets.
Future Perspectives and Conclusion
The Benzo[d]oxazole-2-carbonitrile scaffold represents a promising frontier in the exploration of novel therapeutic agents. While the existing body of research on this specific subclass is still in its nascent stages, the well-established and diverse biological activities of the parent benzoxazole ring system provide a compelling rationale for its continued investigation. Future research should focus on the synthesis and biological evaluation of a wider range of Benzo[d]oxazole-2-carbonitrile derivatives to establish a clear structure-activity relationship. Advanced computational studies, such as molecular docking and quantum mechanical calculations, will be invaluable in elucidating their mechanism of action at the molecular level and in guiding the rational design of more potent and selective drug candidates. The unique electronic signature of the 2-carbonitrile moiety, combined with the proven versatility of the benzoxazole scaffold, positions these derivatives as a highly attractive class of compounds for addressing unmet medical needs in oncology, infectious diseases, and beyond.
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A Senior Application Scientist's Guide to the Reactivity of the Nitrile Group in Benzo[d]oxazole-2-carbonitrile: A Gateway to Novel Therapeutics
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 2-Cyanobenzoxazole Scaffold
The benzo[d]oxazole framework is a privileged heterocyclic motif, recognized for its prevalence in a wide array of pharmacologically active compounds and natural products.[1] Its structural rigidity and ability to engage in various non-covalent interactions make it a cornerstone in medicinal chemistry.[2] When functionalized at the 2-position with a nitrile group, the resulting molecule, Benzo[d]oxazole-2-carbonitrile, becomes a uniquely versatile precursor for drug discovery. The potent electron-withdrawing nature of the fused oxazole ring system significantly enhances the electrophilicity of the nitrile carbon, making it a focal point for a diverse range of chemical transformations.[3][4]
This guide provides an in-depth exploration of the key reactions of the nitrile group in this specific scaffold. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights into harnessing this reactivity for the synthesis of novel molecular entities. The protocols described herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative references. This document serves as a practical manual for chemists aiming to leverage the synthetic potential of Benzo[d]oxazole-2-carbonitrile in their research and development endeavors.
Core Transformations of the Nitrile Group
The reactivity of the nitrile group (C≡N) is characterized by the electrophilicity of its carbon atom, making it susceptible to attack by nucleophiles.[3] This fundamental property is the basis for its conversion into three of the most valuable functional groups in medicinal chemistry: carboxylic acids (and their amide precursors), primary amines, and tetrazoles.
Hydrolysis: Accessing Amides and Carboxylic Acids
The conversion of a nitrile to a carboxylic acid is a cornerstone transformation. This process proceeds through a carboxamide intermediate, which can itself be a valuable target molecule. The reaction can be effectively catalyzed by either acid or base.
Causality and Mechanistic Insight (Acid-Catalyzed)
Under strong acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen. This step dramatically increases the electrophilicity of the nitrile carbon, enabling it to be attacked by a weak nucleophile like water.[3][4] The resulting protonated imidic acid undergoes tautomerization to form the more stable amide intermediate. Sustained heating in the acidic aqueous medium then drives the subsequent hydrolysis of the amide to the final carboxylic acid product.[3] The use of strong acid (e.g., H₂SO₄) and elevated temperatures is critical to overcome the activation energy required for both stages of the hydrolysis.
Figure 1: Mechanism of Acid-Catalyzed Nitrile Hydrolysis.
Experimental Protocol: Acid-Catalyzed Hydrolysis
-
Setup: To a round-bottom flask equipped with a reflux condenser, add Benzo[d]oxazole-2-carbonitrile (1.0 eq).
-
Reagent Addition: Carefully add a 50% aqueous solution of sulfuric acid (v/v). The volume should be sufficient to create a stirrable slurry.
-
Reaction: Heat the mixture to reflux (typically 100-120°C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and then place it in an ice bath. Carefully neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or another suitable base until the pH is approximately 2-3.
-
Isolation: The product, Benzo[d]oxazole-2-carboxylic acid, will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under a vacuum.
Reduction: Synthesizing Primary Amines
The reduction of the nitrile group provides direct access to primary amines, which are fundamental building blocks for a vast range of further chemical modifications, including amide bond formation, reductive amination, and sulfonylation.
Causality and Mechanistic Insight
Due to the stability of the carbon-nitrogen triple bond, a powerful reducing agent is required. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation. The reaction mechanism involves a two-fold nucleophilic attack by hydride ions (H⁻).[4] The first hydride attacks the electrophilic nitrile carbon to form an intermediate imine anion.[3] This species is then rapidly attacked by a second hydride ion to generate a dianion.[3] A careful aqueous workup is essential to quench the excess LiAlH₄ and protonate the dianion, yielding the final primary amine, (Benzo[d]oxazol-2-yl)methanamine.[4] The entire procedure must be conducted under strictly anhydrous conditions, as LiAlH₄ reacts violently with water.
Figure 2: Workflow for the LiAlH₄ Reduction of a Nitrile.
Experimental Protocol: LiAlH₄ Reduction
-
Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend LiAlH₄ (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).
-
Substrate Addition: Cool the suspension to 0°C using an ice bath. Add a solution of Benzo[d]oxazole-2-carbonitrile (1.0 eq) in anhydrous THF dropwise via an addition funnel, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux. Monitor the reaction by TLC or LC-MS.
-
Workup (Fieser Method): Cool the reaction to 0°C. Cautiously and sequentially add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams.
-
Isolation: Stir the resulting granular precipitate for 30 minutes, then remove it by filtration through a pad of Celite. Wash the filter cake with additional THF or ethyl acetate. Concentrate the combined filtrates under reduced pressure to yield the crude amine, which can be purified by chromatography or crystallization.
[3+2] Cycloaddition: Constructing Tetrazole Bioisosteres
Cycloaddition reactions are powerful tools for rapidly constructing cyclic systems.[5] For nitriles, the [3+2] cycloaddition with azides to form tetrazoles is particularly valuable in drug design. The tetrazole ring is widely recognized as a non-classical bioisostere of a carboxylic acid, offering similar acidic properties but with improved metabolic stability and cell permeability in many cases.
Causality and Mechanistic Insight
This reaction is a type of 1,3-dipolar cycloaddition.[6] The nitrile acts as the dipolarophile, and the azide ion (generated from sodium azide or other sources) serves as the 1,3-dipole. The reaction involves the concerted or stepwise formation of two new sigma bonds to create the five-membered, aromatic tetrazole ring. The process is often catalyzed by a Lewis acid (e.g., zinc chloride, lanthanum triflate) or a Brønsted acid (e.g., ammonium chloride) to further activate the nitrile group towards cycloaddition.[7][8]
Figure 3: [3+2] Cycloaddition for Tetrazole Synthesis.
Experimental Protocol: Tetrazole Formation
-
Setup: In a round-bottom flask, dissolve Benzo[d]oxazole-2-carbonitrile (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Reagent Addition: Add sodium azide (NaN₃, 1.5-3.0 eq) and a catalyst, such as ammonium chloride (NH₄Cl, 1.5-3.0 eq) or zinc chloride (ZnCl₂, 1.1 eq).
-
Reaction: Heat the mixture to 100-130°C and stir until the reaction is complete as determined by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature. Carefully pour it into a beaker of water and acidify with dilute HCl (e.g., 2M) to a pH of ~2.
-
Isolation: The tetrazole product will typically precipitate. Collect the solid by vacuum filtration, wash thoroughly with water to remove inorganic salts, and dry under a vacuum.
Summary of Key Transformations and Applications in Drug Development
The functional groups accessible from Benzo[d]oxazole-2-carbonitrile are of paramount importance in modulating the pharmacological profile of a lead compound. The benzo[d]oxazole core itself is a key component in molecules designed to treat a range of diseases, from cancer to neurodegenerative disorders.[9][10][11] For instance, derivatives have been investigated as potent inhibitors of Fms-like tyrosine kinase 3 (FLT3) for acute myeloid leukemia and as modulators of the PD-1/PD-L1 pathway in immuno-oncology.[12][13]
| Transformation | Key Reagents | Product Functional Group | Significance in Drug Discovery |
| Hydrolysis | H₂SO₄, H₂O, Heat | Carboxylic Acid | Key hydrogen bond donor/acceptor; acidic center for salt formation.[3] |
| Reduction | LiAlH₄, Anhydrous THF | Primary Amine | Versatile handle for amide coupling, sulfonylation, and building complexity.[4] |
| [3+2] Cycloaddition | NaN₃, NH₄Cl or Lewis Acid | Tetrazole | Stable, acidic bioisostere of a carboxylic acid with modified physicochemical properties.[7] |
The strategic application of these reactions allows drug discovery teams to rapidly generate diverse libraries of compounds from a common, high-value intermediate. The resulting amines can be acylated to explore structure-activity relationships (SAR) at a specific vector, while the carboxylic acids and tetrazoles can serve as critical anchor points for binding to enzyme active sites or protein-protein interfaces. The ability to reliably and efficiently perform these transformations on the Benzo[d]oxazole-2-carbonitrile core makes it an invaluable tool in the modern medicinal chemist's arsenal.
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Benzo[d]oxazole-2-carbonitrile: A Versatile and Reactive Building Block for Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Medicinal Chemists, and Materials Scientists
Introduction
The benzoxazole moiety is a privileged heterocyclic scaffold, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2] Its rigid, planar structure and unique electronic properties make it an attractive framework in drug design, where it can act as a bioisostere for native structures like nucleotides, enabling interactions with various biopolymers.[2] Within this important class of compounds, Benzo[d]oxazole-2-carbonitrile emerges as a particularly valuable and versatile building block. The introduction of the electron-withdrawing nitrile group at the 2-position profoundly influences the molecule's reactivity, unlocking a diverse range of chemical transformations. This guide provides a comprehensive overview of the synthesis, properties, and synthetic utility of Benzo[d]oxazole-2-carbonitrile, offering field-proven insights and detailed protocols for its application in contemporary organic synthesis.
Synthesis of Benzo[d]oxazole-2-carbonitrile
The preparation of Benzo[d]oxazole-2-carbonitrile can be efficiently achieved via several reliable synthetic routes. The choice of method often depends on the availability of starting materials and desired scale. Two of the most robust and well-precedented strategies involve the conversion of either 2-aminobenzoxazole via a Sandmeyer reaction or 2-chlorobenzoxazole via nucleophilic substitution.
Route A: The Sandmeyer Reaction Pathway
This classic approach leverages the transformation of a 2-amino functionality into the desired nitrile. It is a reliable, multi-step sequence that begins with the construction of the 2-aminobenzoxazole precursor.
Step 1: Synthesis of 2-Aminobenzoxazole
The cyclization of o-aminophenol is a foundational step. While the use of highly toxic cyanogen bromide (BrCN) is well-documented, safer and more modern electrophilic cyanating agents are preferred.[3]
Experimental Protocol: Synthesis of 2-Aminobenzoxazole [3][4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve o-aminophenol (1.0 eq) and N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.5 eq) in 1,4-dioxane (approx. 0.2 M).
-
Catalyst Addition: To the stirred solution, add a Lewis acid such as boron trifluoride etherate (BF₃·Et₂O) (2.0 eq) dropwise. The addition may be exothermic.
-
Reaction: Heat the mixture to reflux and maintain for 24-30 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and quench by carefully adding saturated aqueous sodium bicarbonate solution.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 2-aminobenzoxazole.
Step 2: Sandmeyer Reaction
The Sandmeyer reaction provides a robust method for converting the synthesized 2-aminobenzoxazole into the target nitrile.[5][6]
Experimental Protocol: Synthesis of Benzo[d]oxazole-2-carbonitrile [5][7]
-
Diazotization: Suspend 2-aminobenzoxazole (1.0 eq) in an aqueous solution of HCl (3.0 eq). Cool the mixture to 0-5 °C in an ice-salt bath. Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes to form the diazonium salt solution.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) (1.2 eq) and sodium cyanide (NaCN) (1.2 eq) in water. Cool this solution to 0-5 °C.
-
Reaction: Slowly add the cold diazonium salt solution to the cold cyanide solution. Vigorous nitrogen evolution will be observed.
-
Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1 hour to ensure the reaction goes to completion.
-
Work-up and Purification: Cool the mixture and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers, dry over a drying agent, and concentrate. Purify the crude product by column chromatography or recrystallization.
Route B: Nucleophilic Aromatic Substitution Pathway
This two-step route involves the initial formation of a 2-halobenzoxazole, which then undergoes nucleophilic substitution with a cyanide salt. This pathway is often advantageous due to the high efficiency of the final substitution step.[8][9]
Step 1: Synthesis of 2-Chlorobenzoxazole
2-Chlorobenzoxazole can be prepared from the readily available benzoxazol-2(3H)-one or 2-mercaptobenzoxazole.[10][11]
Experimental Protocol: Synthesis of 2-Chlorobenzoxazole from 2-Mercaptobenzoxazole [10]
-
Reaction Setup: Suspend 2-mercaptobenzoxazole (1.0 eq) in thionyl chloride (SOCl₂) (5-10 volumes).
-
Catalysis: Add a catalytic amount of N,N-dimethylformamide (DMF) (a few drops).
-
Reaction: Heat the mixture to reflux for 5 hours.
-
Isolation: After completion, cool the reaction and remove the excess SOCl₂ by distillation under reduced pressure.
-
Purification: Purify the crude residue by column chromatography (eluent: petroleum ether/ethyl acetate) to afford 2-chlorobenzoxazole.
Step 2: Nucleophilic Substitution
The electron-deficient C2 position of 2-chlorobenzoxazole is highly susceptible to nucleophilic attack by cyanide ions.[9][12]
Experimental Protocol: Synthesis of Benzo[d]oxazole-2-carbonitrile [8][13]
-
Reaction Setup: Dissolve 2-chlorobenzoxazole (1.0 eq) in a polar aprotic solvent such as DMSO or DMF.
-
Reagent Addition: Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.2-1.5 eq).
-
Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).
-
Work-up: Cool the reaction mixture and pour it into ice-water to precipitate the product.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and dry. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Physicochemical and Spectroscopic Properties
Benzo[d]oxazole-2-carbonitrile is typically a stable, crystalline solid at room temperature. Its key properties are summarized below.
| Property | Value |
| Molecular Formula | C₈H₄N₂O |
| Molecular Weight | 144.13 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | Approx. 110-115 °C (Varies with purity) |
| Solubility | Soluble in most organic solvents (DCM, EtOAc, Acetone); Insoluble in water |
| CAS Number | 3313-37-9 |
Spectroscopic Characterization
-
¹H NMR: The spectrum is characterized by signals in the aromatic region (typically δ 7.4-7.9 ppm), corresponding to the four protons on the fused benzene ring. The exact chemical shifts and coupling patterns depend on the solvent.
-
¹³C NMR: The spectrum will show eight distinct signals. The nitrile carbon (C≡N) appears characteristically downfield (δ ~115-120 ppm). The C2 carbon of the oxazole ring is also significantly downfield (δ >150 ppm), influenced by the adjacent oxygen and nitrogen atoms. The remaining six aromatic carbons appear in the typical δ 110-150 ppm range.
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the C≡N stretch is observed around 2230-2240 cm⁻¹. Other key absorptions include C=N stretching (~1600-1650 cm⁻¹) and C-O stretching (~1200-1250 cm⁻¹).
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) is readily observed at m/z = 144.
Reactivity and Synthetic Applications
The dual reactivity conferred by the benzoxazole core and the 2-cyano group makes this molecule a powerful synthetic intermediate. The electron-withdrawing nature of the nitrile activates the azadiene system of the oxazole ring for cycloaddition reactions, while the nitrile group itself is a versatile handle for a variety of nucleophilic additions and transformations.
[4+2] Cycloaddition Reactions (Hetero-Diels-Alder)
The C=N double bond within the benzoxazole ring can function as a dienophile in hetero-Diels-Alder reactions.[14][15] This reactivity is significantly enhanced by the electron-withdrawing cyano group at the C2 position, which lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the dienophile, facilitating a [4π + 2π] cycloaddition with electron-rich dienes.[16][17] This provides a powerful route to complex, fused heterocyclic systems.
Experimental Protocol: Representative Diels-Alder Reaction [17]
-
Reaction Setup: In a sealed tube or high-pressure vessel, combine Benzo[d]oxazole-2-carbonitrile (1.0 eq) and a suitable electron-rich diene (e.g., 2,3-dimethyl-1,3-butadiene, 2.0-3.0 eq) in a high-boiling solvent such as toluene or xylene.
-
Reaction: Heat the mixture to 120-150 °C for 12-48 hours. The reaction progress should be monitored by TLC or LC-MS.
-
Work-up: After cooling, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the resulting cycloadduct by column chromatography on silica gel to isolate the desired product.
[3+2] Cycloaddition Reactions
Both the C=N bond of the oxazole and the C≡N of the nitrile can act as dipolarophiles in [3+2] cycloadditions with 1,3-dipoles such as nitrile oxides, azides, or nitrones.[18][19] Reaction with nitrile oxides, for example, can generate highly functionalized oxadiazole-fused ring systems, which are of significant interest in medicinal chemistry.[20]
Reactions of the Cyano Group
The nitrile functionality is a versatile precursor to other important functional groups.
Nucleophilic Addition of Organometallic Reagents
Grignard reagents and organolithiums readily add to the electrophilic carbon of the nitrile to form an intermediate imine salt. Subsequent acidic hydrolysis of this intermediate furnishes a ketone, providing a powerful method for C-C bond formation.[21][22]
Experimental Protocol: Grignard Reaction with the Cyano Group
-
Reaction Setup: To a solution of Benzo[d]oxazole-2-carbonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), add a solution of the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 eq) dropwise at 0 °C.
-
Reaction: After the addition, allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed.
-
Hydrolysis: Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of an acidic aqueous solution (e.g., 1 M HCl).
-
Extraction and Purification: Extract the mixture with an organic solvent, wash the organic layer, dry, and concentrate. Purify the resulting 2-acylbenzoxazole derivative by column chromatography.
Hydrolysis and Other Transformations
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to the corresponding Benzo[d]oxazole-2-carboxamide or further to Benzo[d]oxazole-2-carboxylic acid .[23][24] These derivatives are valuable intermediates for amide couplings and other transformations.
-
Reduction: The nitrile can be reduced to a 2-(aminomethyl)benzoxazole using strong reducing agents like lithium aluminum hydride (LiAlH₄), providing access to primary amine derivatives.
Applications in Drug Discovery and Materials Science
The benzoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][25][26] Benzo[d]oxazole-2-carbonitrile serves as an ideal starting point for the development of compound libraries for high-throughput screening. Its defined points of reactivity allow for systematic structural diversification.
The ability to easily convert the cyano group into ketones, amides, and amines, coupled with the potential to introduce substituents on the benzene ring by starting with substituted o-aminophenols, allows for a thorough exploration of the chemical space around the benzoxazole core. This strategic functionalization is key to optimizing potency, selectivity, and pharmacokinetic properties of lead compounds.
Conclusion
Benzo[d]oxazole-2-carbonitrile is a high-value building block whose synthetic potential is rooted in the strategic placement of the nitrile group on the privileged benzoxazole scaffold. This functionalization activates the molecule for a range of cycloaddition reactions while also providing a versatile handle for conversion into other key functional groups. The reliable synthetic routes to this compound, combined with its diverse reactivity, make it an indispensable tool for organic chemists in academia and industry. Its application in the construction of complex molecules positions it at the forefront of discovery efforts in medicinal chemistry and materials science, promising continued innovation and the development of novel, functional compounds.
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Methodological & Application
Application Notes and Protocols for the N-alkylation of Benzo[d]oxazole-2-carbonitrile
Introduction: The Strategic Importance of N-Alkylated Benzo[d]oxazole-2-carbonitriles
The benzo[d]oxazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. The introduction of a carbonitrile group at the 2-position significantly modulates the electronic properties of the ring system, rendering it an interesting building block for the synthesis of novel bioactive compounds and functional materials. N-alkylation of the benzo[d]oxazole nitrogen atom provides a straightforward method for introducing molecular diversity and fine-tuning the steric and electronic properties of the final compounds. This application note provides a detailed experimental procedure for the N-alkylation of Benzo[d]oxazole-2-carbonitrile, including insights into the reaction mechanism, optimization of reaction conditions, and methods for purification and characterization of the N-alkylated products. The protocols described herein are designed for researchers, scientists, and drug development professionals seeking to synthesize and explore this important class of molecules.
Reaction Mechanism: A Base-Mediated Nucleophilic Substitution
The N-alkylation of Benzo[d]oxazole-2-carbonitrile proceeds via a two-step mechanism initiated by the deprotonation of the nitrogen atom, followed by a nucleophilic attack of the resulting anion on an alkylating agent.
-
Deprotonation: A suitable base abstracts the acidic proton from the nitrogen atom of the benzo[d]oxazole ring, forming a resonance-stabilized benzoxazolide anion. The electron-withdrawing nature of the 2-cyano group increases the acidity of the N-H proton, facilitating this deprotonation step.
-
Nucleophilic Substitution: The benzoxazolide anion then acts as a nucleophile, attacking the electrophilic carbon atom of an alkylating agent (typically an alkyl halide) in an SN2 reaction. This results in the formation of the N-alkylated product and a salt byproduct.
Application Notes and Protocols for the Biological Screening of Benzo[d]oxazole-2-carbonitrile Libraries
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a detailed guide for the biological screening of Benzo[d]oxazole-2-carbonitrile libraries, a class of compounds with significant potential in drug discovery. The benzoxazole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets and exhibiting diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The incorporation of a 2-carbonitrile group introduces a unique chemical feature—an electrophilic center that can potentially engage in covalent interactions with nucleophilic residues in target proteins. This necessitates a specialized screening approach to both identify potent inhibitors and characterize their mechanism of action, while carefully assessing for off-target reactivity.
This guide is structured to provide a comprehensive workflow, from initial assay design and primary screening to robust hit validation and characterization of potential covalent modifiers.
Introduction to Benzo[d]oxazole-2-carbonitriles in Drug Discovery
Benzo[d]oxazoles are heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their presence in various pharmacologically active agents.[4] Their planar structure and ability to participate in various non-covalent interactions make them versatile scaffolds for targeting enzymes and receptors. The addition of a 2-carbonitrile moiety transforms the molecule by introducing an electrophilic "warhead." This nitrile group can react with nucleophilic amino acid residues, such as cysteine, within a protein's binding site, leading to the formation of a stable covalent bond.[5][6] This covalent inhibition can offer advantages such as increased potency and prolonged duration of action.[7] However, the inherent reactivity also presents challenges, including the potential for off-target modifications and idiosyncratic toxicity. Therefore, a screening protocol for these libraries must be meticulously designed to identify specific, on-target covalent inhibitors while simultaneously flagging promiscuous reactive compounds.
The Screening Cascade: A Multi-Stage Approach
The biological screening of a Benzo[d]oxazole-2-carbonitrile library is best approached as a multi-stage process, or "screening cascade." This strategy is designed to efficiently identify and validate promising hit compounds while systematically eliminating false positives and compounds with undesirable properties.[1]
Caption: A generalized workflow for the screening of Benzo[d]oxazole-2-carbonitrile libraries.
Part I: Primary Screening
The primary screen is the first step in interrogating the compound library and is designed to identify "initial hits" that exhibit activity in a high-throughput format.
Assay Development and Target Selection
The choice of assay is dictated by the biological target of interest. Benzo[d]oxazole derivatives have been investigated against a variety of targets, including kinases, proteases, and other enzymes.[3][8] Given the potential covalent mechanism of action of the 2-carbonitrile group, targets with a nucleophilic residue (e.g., cysteine) in or near the active site are particularly attractive.
Key Considerations for Assay Development:
-
Assay Format: Both biochemical (enzymatic) and cell-based assays can be employed.
-
Biochemical Assays: Offer a direct measure of target engagement and are generally easier to automate for high-throughput screening (HTS).[9] Fluorescence-based readouts are common for enzyme inhibition assays.[9]
-
Cell-Based Assays: Provide a more physiologically relevant context by assessing compound activity in intact cells.[10] However, they can be more complex to develop and interpret.
-
-
Reagent Compatibility: Ensure that assay components are compatible with potentially reactive compounds. Avoid assay formats that are susceptible to interference from electrophilic compounds.
-
Control Compounds: Include appropriate positive and negative controls. For enzymatic assays, a known inhibitor of the target should be used. For cell-based assays, a compound with a known cellular phenotype is essential.
High-Throughput Screening (HTS) Protocol
The goal of the HTS is to rapidly screen the entire library to identify compounds that meet a predefined activity threshold.
Step-by-Step HTS Protocol (Example: Enzymatic Inhibition Assay):
-
Compound Plating:
-
Prepare stock solutions of the Benzo[d]oxazole-2-carbonitrile library compounds in 100% DMSO.[11]
-
Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of each compound solution into the wells of a 384- or 1536-well assay plate to achieve the desired final screening concentration (typically 1-10 µM).
-
-
Enzyme and Substrate Addition:
-
Add the enzyme solution to all wells, except for the negative control wells.
-
Incubate the plates for a defined period (e.g., 15-30 minutes) to allow for compound-enzyme interaction. This pre-incubation step is crucial for covalent inhibitors to allow time for the covalent reaction to occur.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
-
Signal Detection:
-
After a specified reaction time, stop the reaction (if necessary) and measure the signal using a plate reader compatible with the assay format (e.g., fluorescence, luminescence, absorbance).
-
-
Data Analysis:
-
Normalize the data to the positive and negative controls on each plate.
-
Calculate the percent inhibition for each compound.
-
Identify initial "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the control wells).[12]
-
Part II: Hit Confirmation and Validation
The initial hits from the HTS are often contaminated with false positives. The hit confirmation and validation phase is designed to eliminate these artifacts and confirm the activity of the true hits.
Hit Confirmation
The primary goal of hit confirmation is to re-test the initial hits to ensure their activity is reproducible.
Protocol for Hit Confirmation:
-
Re-synthesis or Re-sourcing: Obtain a fresh sample of the hit compound, either through re-synthesis or from a different commercial source, to rule out issues with the original sample (e.g., degradation, contamination).
-
Dose-Response Analysis:
-
Generate a dose-response curve for each confirmed hit by testing it over a range of concentrations (e.g., 8-10 concentrations in a semi-log dilution series).
-
Determine the IC50 value (the concentration at which 50% of the target activity is inhibited). A clear dose-response relationship is a strong indicator of true activity.
-
Covalent Mechanism Assessment
For Benzo[d]oxazole-2-carbonitrile hits, it is crucial to investigate whether their inhibitory activity is due to a covalent interaction with the target protein.
Experimental Approaches to Assess Covalency:
-
Mass Spectrometry (MS)-Based Assays:
-
Protocol: Incubate the purified target protein with the hit compound and then analyze the protein by intact mass spectrometry.[13] A mass shift corresponding to the molecular weight of the compound indicates covalent modification.[14] Further analysis by peptide mapping (LC-MS/MS) can identify the specific amino acid residue that has been modified.[15]
-
-
IC50 Shift Assay:
-
Protocol: Determine the IC50 of the hit compound with and without a pre-incubation period with the target enzyme. A time-dependent decrease in the IC50 value is indicative of covalent inhibition.[7]
-
-
Washout Experiments (Jump Dilution):
-
Protocol: Pre-incubate the enzyme with a high concentration of the inhibitor. Then, rapidly dilute the mixture to a concentration below the IC50 and monitor the recovery of enzyme activity over time. For an irreversible covalent inhibitor, enzyme activity will not recover.[7]
-
Part III: Secondary Assays and Lead Optimization
Validated hits with a confirmed covalent mechanism of action are advanced to secondary assays for further characterization and to initiate the lead optimization process.
Cellular Target Engagement
It is essential to confirm that the compound can engage its target in a cellular environment.
-
Cellular Thermal Shift Assay (CETSA):
-
Principle: The binding of a ligand to its target protein can increase the thermal stability of the protein.[16]
-
Protocol: Treat intact cells with the compound, then heat the cell lysate to various temperatures.[1][17] The amount of soluble target protein remaining at each temperature is quantified by Western blotting or other methods. A shift in the melting curve of the target protein in the presence of the compound confirms target engagement.[18][19]
-
Selectivity and Off-Target Reactivity Profiling
A critical step for covalent inhibitors is to assess their selectivity and potential for off-target reactivity.
-
Glutathione (GSH) Reactivity Assay:
-
Principle: Glutathione is a cellular thiol that can react with non-specific electrophiles. A high reactivity with GSH can be a predictor of off-target effects.
-
Protocol: Incubate the compound with a known concentration of GSH and monitor the depletion of the compound over time using LC-MS.[15] Compounds with a short half-life in the presence of GSH are likely to be promiscuous electrophiles.
-
-
Proteome-Wide Reactivity Profiling:
-
Advanced chemoproteomic techniques can be used to identify all cellular proteins that are covalently modified by the compound. This provides a comprehensive view of the compound's selectivity.
-
Cytotoxicity and Other Cellular Assays
-
Cytotoxicity Assays:
-
Purpose: To determine the concentration at which the compound is toxic to cells.[19] This is crucial for establishing a therapeutic window.
-
Methods: Common cytotoxicity assays measure membrane integrity (e.g., LDH release) or metabolic activity (e.g., MTT or resazurin reduction).
-
-
Phenotypic Assays:
-
Assess the effect of the compound on a cellular phenotype that is relevant to the disease of interest (e.g., apoptosis, cell cycle arrest, inhibition of signaling pathways).[10]
-
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Example Data Summary for a Benzon[d]oxazole-2-carbonitrile Hit
| Parameter | Result | Interpretation |
| Primary Screen | ||
| % Inhibition @ 10 µM | 85% | Initial hit identified |
| Hit Confirmation | ||
| IC50 | 500 nM | Potent inhibitor |
| Covalent Mechanism | ||
| Intact MS | +158 Da mass shift | Covalent modification confirmed |
| LC-MS/MS | Cys285 modified | Binding site identified |
| Cellular Assays | ||
| CETSA Tagg shift | +5°C | Target engagement in cells confirmed |
| Selectivity | ||
| GSH t1/2 | > 6 hours | Low off-target reactivity predicted |
| Cytotoxicity | ||
| CC50 (HepG2 cells) | 25 µM | Therapeutic window of 50-fold |
Conclusion
The biological screening of Benzo[d]oxazole-2-carbonitrile libraries presents a unique opportunity to discover novel covalent inhibitors with therapeutic potential. The protocol outlined in these application notes provides a comprehensive and robust framework for identifying and characterizing these compounds. By carefully considering the potential for covalent modification and incorporating specific assays to assess this mechanism of action and off-target reactivity, researchers can increase the likelihood of success in their drug discovery programs. The multi-stage screening cascade, from high-throughput primary screening to detailed secondary assays, ensures that resources are focused on the most promising candidates, ultimately accelerating the path from hit to lead.
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The Versatile Scaffold: Application Notes and Protocols for Benzo[d]oxazole-2-carbonitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The benzo[d]oxazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. Among its derivatives, Benzo[d]oxazole-2-carbonitrile stands out as a particularly versatile building block and a pharmacophore of interest. Its unique electronic properties and reactive nitrile group make it a valuable starting material for the synthesis of diverse heterocyclic compounds and a key constituent in the design of novel therapeutic agents.
This technical guide provides an in-depth exploration of the applications of Benzo[d]oxazole-2-carbonitrile in medicinal chemistry. We will delve into its synthesis, its role as a synthetic intermediate, and its potential as a lead compound in the development of anti-inflammatory and anticancer agents. Detailed experimental protocols are provided to enable researchers to harness the potential of this valuable molecule in their drug discovery endeavors.
The Synthetic Utility of Benzo[d]oxazole-2-carbonitrile
The primary importance of Benzo[d]oxazole-2-carbonitrile in medicinal chemistry lies in its utility as a synthetic intermediate. The electron-withdrawing nature of the nitrile group activates the 2-position of the benzoxazole ring, making it susceptible to a variety of chemical transformations.
One of the most significant applications is its conversion to 2-tetrazolyl-benzoxazoles. Tetrazoles are recognized as bioisosteres of carboxylic acids and are prevalent in many marketed drugs due to their favorable metabolic stability and ability to participate in hydrogen bonding.[1] The [2+3] cycloaddition reaction of the nitrile group in Benzo[d]oxazole-2-carbonitrile with an azide source, such as sodium azide, provides a direct route to these valuable tetrazole derivatives.
Below is a generalized workflow for the synthesis of Benzo[d]oxazole-2-carbonitrile and its subsequent conversion to a tetrazole derivative.
Caption: Synthetic pathway from 2-aminophenol to a tetrazole derivative via Benzo[d]oxazole-2-carbonitrile intermediate.
Protocol 1: One-Pot Synthesis of Benzo[d]oxazole-2-carbonitrile
This protocol is adapted from general methods for the synthesis of 2-substituted benzoxazoles.[2][3]
Materials:
-
2-Aminophenol
-
Malononitrile
-
Lead tetraacetate
-
Ethanol
-
Reflux apparatus
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of 2-aminophenol (1.0 mmol) in ethanol (20 mL) in a round-bottom flask, add malononitrile (1.0 mmol).
-
Add lead tetraacetate (1.1 mmol) portion-wise to the stirred solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure Benzo[d]oxazole-2-carbonitrile.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Causality behind Experimental Choices:
-
One-Pot Reaction: This approach is efficient as it combines multiple synthetic steps (condensation and cyclization) into a single operation, saving time and resources.[2]
-
Lead Tetraacetate: This reagent acts as an oxidizing agent to facilitate the cyclization and subsequent aromatization to the benzoxazole ring system.
-
Ethanol: A common and relatively benign solvent that is suitable for reflux conditions.
-
TLC Monitoring: Essential for determining the reaction endpoint, preventing the formation of byproducts due to prolonged heating.
-
Column Chromatography: A standard and effective method for purifying the final product from starting materials and reaction intermediates.
Anti-Inflammatory Potential: Targeting Cyclooxygenase-2 (COX-2)
Chronic inflammation is a hallmark of numerous diseases, and the cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of the inflammatory response. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes.[4] The development of selective COX-2 inhibitors is a major goal in medicinal chemistry to minimize the gastrointestinal side effects associated with non-selective NSAIDs.
Several studies have highlighted the potential of benzoxazole derivatives as COX-2 inhibitors.[5][6] The structural features of the benzoxazole scaffold allow for favorable interactions within the active site of the COX-2 enzyme.
The following diagram illustrates the general mechanism of COX-2 inhibition and its role in the inflammatory cascade.
Caption: Inhibition of the COX-2 pathway by a Benzo[d]oxazole-2-carbonitrile derivative, blocking the production of inflammatory prostaglandins.
Protocol 2: In Vitro COX-2 Inhibition Assay
This protocol is based on commercially available COX inhibitor screening kits and published methodologies.[7][8]
Materials:
-
COX-2 Inhibitor Screening Kit (containing COX-2 enzyme, arachidonic acid substrate, and detection reagents)
-
Benzo[d]oxazole-2-carbonitrile or its derivatives
-
Celecoxib (positive control)
-
DMSO (for dissolving compounds)
-
96-well microplate
-
Microplate reader capable of fluorescence measurement
Procedure:
-
Compound Preparation: Prepare a stock solution of Benzo[d]oxazole-2-carbonitrile and the positive control (Celecoxib) in DMSO. Prepare a dilution series to determine the IC₅₀ value.
-
Assay Reaction: In a 96-well plate, add the assay buffer, the COX-2 enzyme, and the test compound at various concentrations. Include wells for a no-enzyme control and a vehicle control (DMSO).
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.
-
Incubation: Incubate the plate at 37°C for the time specified in the kit instructions (typically 10-15 minutes).
-
Detection: Stop the reaction and measure the fluorescence according to the kit's protocol. The fluorescence signal is proportional to the COX-2 activity.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the COX-2 activity, by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Self-Validating System:
-
Positive Control: The inclusion of a known COX-2 inhibitor like Celecoxib validates the assay's ability to detect inhibition.
-
Negative Controls: The no-enzyme and vehicle controls ensure that the observed effects are due to the test compound's interaction with the enzyme and not other factors.
-
Dose-Response Curve: A clear dose-dependent inhibition provides confidence in the compound's activity.
Table 1: COX-2 Inhibitory Activity of Selected Benzoxazole Derivatives
| Compound | Derivative | IC₅₀ (µM) for COX-2 | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) | Reference |
| 1 | N-(2-(3,5-dimethoxyphenyl)benzo[d]oxazol-5-yl)benzamide | < 1 | Not Reported | [5] |
| 2 | 2-(((5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl)methyl)thio)benzo[d]oxazole | 63.67% inhibition at 10 µM | Not Reported | [5] |
| 3 | 1,4-benzoxazine derivative | 0.57 - 0.72 | 186.8 - 242.4 | [8] |
Anticancer Applications: Inducing Cytotoxicity in Cancer Cells
The benzoxazole scaffold is a common feature in a variety of natural and synthetic compounds exhibiting potent anticancer activity.[9][10] These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival, and the induction of apoptosis (programmed cell death).
The cytotoxicity of Benzo[d]oxazole-2-carbonitrile and its derivatives can be evaluated against a panel of cancer cell lines using in vitro assays such as the MTT assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.
The following workflow outlines the process of evaluating the in vitro anticancer activity of a test compound.
Caption: Workflow for determining the in vitro anticancer activity of Benzo[d]oxazole-2-carbonitrile using the MTT assay.
Protocol 3: MTT Assay for In Vitro Cytotoxicity
This protocol is a standard procedure for assessing cell viability.[11]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Benzo[d]oxazole-2-carbonitrile or its derivatives
-
Doxorubicin or Cisplatin (positive control)
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound and the positive control in the cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the no-treatment control. Determine the IC₅₀ value by plotting the percentage of cell viability against the log of the compound concentration.
Rationale for Experimental Design:
-
Cell Lines: Using multiple cancer cell lines provides a broader understanding of the compound's spectrum of activity.
-
Positive Control: A known anticancer drug is essential to validate the assay and provide a benchmark for the potency of the test compound.
-
Time-Dependent Study: Assessing cytotoxicity at different time points can reveal information about the compound's mechanism of action (e.g., rapid vs. slow-acting).
-
IC₅₀ Determination: This is a standard metric for quantifying the potency of a cytotoxic agent.
Table 2: Cytotoxic Activity of Selected Benzoxazole Derivatives against Human Cancer Cell Lines
| Compound | Derivative | Cell Line | IC₅₀ (µM) | Reference |
| 4 | Benzothiazole derivative | MCF-7 | 7.39 | [10] |
| 5 | Benzothiazole derivative | MCF-7 | 5.15 | [10] |
| 6 | 2-substituted benzo[d][2][11]azole | MCF-7 | 32.21 ± 0.78 | [7] |
| 7 | Pyrimidine-5-carbonitrile with benzo[d]oxazole | MCF-7 | 5.4 - 7.2 | [12] |
Note: Specific IC₅₀ values for Benzo[d]oxazole-2-carbonitrile would need to be determined experimentally. The data presented here for related derivatives provide a context for its potential activity.
Conclusion and Future Directions
Benzo[d]oxazole-2-carbonitrile is a valuable and versatile molecule in the landscape of medicinal chemistry. Its utility as a synthetic precursor, particularly for the generation of tetrazole-containing compounds, provides a gateway to a vast chemical space with proven therapeutic relevance. Furthermore, the inherent biological potential of the benzoxazole scaffold suggests that Benzo[d]oxazole-2-carbonitrile and its derivatives are promising candidates for further investigation as anti-inflammatory and anticancer agents.
The protocols provided in this guide offer a starting point for researchers to synthesize and evaluate the biological activities of this intriguing compound. Future research should focus on a more extensive exploration of the structure-activity relationships of Benzo[d]oxazole-2-carbonitrile derivatives to optimize their potency and selectivity for specific biological targets. In vivo studies will also be crucial to validate the therapeutic potential of promising lead compounds identified through in vitro screening. The continued exploration of this scaffold holds significant promise for the discovery of novel and effective therapeutic agents.
References
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A review on various synthetic methods of benzoxazole moiety. (n.d.). Retrieved from [Link]
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Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). ACS Omega. Retrieved from [Link]
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Synthesis, Characterization, and Preliminary In Vitro Cytotoxic Evaluation of a Series of 2-Substituted Benzo[d][2][11]azoles. (2021). Molecules. Retrieved from [Link]
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One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. (2008). Australian Journal of Chemistry. Retrieved from [Link]
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New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. (2022). Molecules. Retrieved from [Link]
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Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line. (2016). Chemical Biology & Drug Design. Retrieved from [Link]
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Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). BMC Chemistry. Retrieved from [Link]
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Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023). ACS Omega. Retrieved from [Link]
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2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. (2021). Medicinal Chemistry. Retrieved from [Link]
-
Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. (2023). Chemistry & Biodiversity. Retrieved from [Link]
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Cytotoxicity induced in MCF-7, HeLa, A549, and K562 by compounds 2a-d. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line. (2016). Chemical Biology & Drug Design. Retrieved from [Link]
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Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. (2020). New Journal of Chemistry. Retrieved from [Link]
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Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2022). RSC Advances. Retrieved from [Link]
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Synthesis, characterization and Theoretical study of some 2-Oxopyridine Carbonitrile derivatives that contain tetrazole ring and evaluation of their Biological activity. (2022). ResearchGate. Retrieved from [Link]
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"developing novel anti-inflammatory agents from Benzo[d]oxazole-2-carbonitrile"
An In-Depth Guide to the Development of Novel Anti-inflammatory Agents from Benzo[d]oxazole-2-carbonitrile
Introduction: Targeting Inflammation with a Privileged Scaffold
Inflammation is a fundamental biological process essential for host defense and tissue repair. However, its dysregulation is a cornerstone of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The transcription factor NF-κB and the Mitogen-Activated Protein Kinase (MAPK) pathways are pivotal mediators of inflammatory responses, inducing the expression of pro-inflammatory genes that encode cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as enzymes such as inducible nitric oxide synthase (iNOS).[1][2] Consequently, inhibiting these pathways is a major goal in modern drug discovery.
The benzoxazole scaffold is a "privileged" structure in medicinal chemistry, offering a versatile platform for designing molecules with potent biological activities.[3] Derivatives have been shown to modulate key inflammatory mediators, including nitric oxide (NO), TNF-α, and various interleukins.[3] This application note provides a comprehensive, step-by-step framework for the synthesis, screening, and mechanistic evaluation of novel anti-inflammatory agents derived from a specific, promising core: Benzo[d]oxazole-2-carbonitrile. The protocols herein are designed to be self-validating, providing researchers with a robust workflow from initial compound synthesis to a mechanistically informed lead candidate.
Section 1: Synthesis of Benzo[d]oxazole-2-carbonitrile Derivatives
The critical starting point is the efficient and safe synthesis of the core scaffold and its derivatives. Traditional methods often rely on highly toxic reagents like cyanogen bromide. The following protocol is adapted from modern, safer methodologies involving the cyclization of 2-aminophenols.[4] This approach provides a solid foundation for creating a library of substituted analogs for structure-activity relationship (SAR) studies.
Protocol 1.1: Synthesis of Benzo[d]oxazole-2-carbonitrile
This protocol describes a plausible laboratory-scale synthesis. The rationale is to use a non-hazardous electrophilic cyanating agent for the cyclization of a 2-aminophenol precursor.
Materials:
-
2-Aminophenol
-
N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS)
-
Lewis Acid (e.g., Zinc Chloride, ZnCl₂)
-
Anhydrous solvent (e.g., Tetrahydrofuran, THF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a dry, round-bottom flask under an inert nitrogen atmosphere, add 2-aminophenol (1.0 eq) and anhydrous THF.
-
Addition of Reagents: Add NCTS (1.1 eq) to the solution. Cool the mixture to 0°C in an ice bath.
-
Initiation of Cyclization: Slowly add the Lewis acid, ZnCl₂ (1.5 eq), to the cooled mixture. The choice of a Lewis acid is to catalyze the cyclization reaction effectively.[4]
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench it by adding a saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure Benzo[d]oxazole-2-carbonitrile.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Section 2: In Vitro Screening Cascade for Anti-Inflammatory Activity
A tiered screening approach is essential for efficiently identifying promising candidates while minimizing resource expenditure. The workflow begins with broad screening for anti-inflammatory effects and cytotoxicity, followed by more specific assays for confirmed "hits."
Protocol 2.1: Cytotoxicity Assessment (MTT Assay)
Before evaluating for anti-inflammatory activity, it is crucial to determine the concentrations at which the compounds are non-toxic to the cells. This ensures that any observed reduction in inflammatory markers is not simply due to cell death.
Cell Line: Murine macrophage cell line RAW 264.7. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of living cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product, which can be quantified spectrophotometrically.
Step-by-Step Procedure:
-
Cell Seeding: Seed RAW 264.7 cells (e.g., 5 × 10⁴ cells/well) into a 96-well plate and incubate for 24 hours at 37°C in 5% CO₂.[5]
-
Compound Treatment: Prepare serial dilutions of the test compounds in DMEM. Remove the old media from the cells and add 100 µL of the compound-containing media to each well. Include a "vehicle control" (e.g., 0.1% DMSO) and a "no-cell" blank.
-
Incubation: Incubate the plate for 24 hours at 37°C in 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[5]
-
Formazan Solubilization: Carefully remove the supernatant. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration and determine the CC₅₀ (50% cytotoxic concentration) using non-linear regression analysis.
Protocol 2.2: Primary Screening - Nitric Oxide (NO) Inhibition Assay
LPS, a component of Gram-negative bacteria, stimulates macrophages to produce large amounts of NO via iNOS.[6] Measuring the inhibition of NO production is a robust and high-throughput primary screen for anti-inflammatory activity.[3][7]
Principle: NO is unstable, but it rapidly oxidizes to stable nitrite (NO₂⁻) in the culture medium. The Griess reagent reacts with nitrite to form a colored azo compound, which can be quantified.[8][9]
Step-by-Step Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate as described in Protocol 2.1.
-
Pre-treatment: Treat the cells with various concentrations of the test compounds for 1 hour.
-
Inflammatory Stimulus: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in 5% CO₂.
-
Griess Assay:
-
Transfer 100 µL of cell culture supernatant from each well to a new 96-well plate.
-
Add 100 µL of Griess reagent [a 1:1 mixture of 1% (w/v) sulfanilamide in 2.5% phosphoric acid and 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid] to each well.[5]
-
Incubate for 10 minutes at room temperature.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in each sample and determine the IC₅₀ (50% inhibitory concentration) for each compound.
Data Presentation: Hit Prioritization
Compounds with a high Selectivity Index (SI = CC₅₀ / IC₅₀) are prioritized, as this indicates a specific anti-inflammatory effect rather than general toxicity.
| Compound ID | CC₅₀ (µM) (MTT Assay) | IC₅₀ (µM) (NO Inhibition) | Selectivity Index (SI) |
| BZO-CN-001 | >100 | 5.2 | >19.2 |
| BZO-CN-002 | 85.3 | 45.1 | 1.9 |
| BZO-CN-003 | >100 | 8.9 | >11.2 |
| Dexamethasone | >100 | 0.5 | >200 |
Protocol 2.3: Secondary Screening - Quantification of Pro-inflammatory Cytokines
Confirmed, non-toxic hits from the primary screen should be further evaluated for their ability to inhibit the production of key pro-inflammatory cytokines like TNF-α and IL-6.[7]
Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying protein levels in biological samples. A capture antibody coated on the plate binds the cytokine, which is then detected by a second, enzyme-linked antibody.
Step-by-Step Procedure (General ELISA Protocol):
-
Sample Collection: Culture, treat, and stimulate RAW 264.7 cells with LPS as described in Protocol 2.2. Collect the cell culture supernatant for analysis.
-
Coating: Coat a 96-well ELISA plate with the capture antibody (e.g., anti-human IL-6 antibody) overnight at 4°C.[10]
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[10]
-
Sample Incubation: Wash the plate and add 100 µL of standards and cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.[10]
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.[10]
-
Enzyme Conjugate: Wash the plate and add an enzyme conjugate (e.g., Avidin-HRP). Incubate for 30-60 minutes.
-
Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). Incubate in the dark until sufficient color develops (typically 15-20 minutes).[11]
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve and calculate the cytokine concentrations. Determine the IC₅₀ value for each compound's inhibition of TNF-α and IL-6.
Section 3: Mechanistic Studies - Elucidating the Mode of Action
Understanding how a compound works is critical for lead optimization. The NF-κB and MAPK pathways are primary signaling cascades that control the production of NO, TNF-α, and IL-6 in response to LPS.[12] Western blotting can be used to determine if the test compounds inhibit the activation of these pathways.
}
Protocol 3.1: Western Blot Analysis of NF-κB and MAPK Pathways
Principle: This technique separates proteins by size via gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect the levels of target proteins. To assess pathway activation, antibodies that recognize the phosphorylated (active) forms of key proteins (e.g., p-IκBα, p-p38) are used and compared to the total amount of that protein.
Step-by-Step Procedure:
-
Cell Culture and Lysis: Seed RAW 264.7 cells in 6-well plates (e.g., 4 × 10⁵ cells/mL).[12] Pre-treat with the test compound for 1 hour, then stimulate with 1 µg/mL LPS for a shorter duration (e.g., 30 minutes) to capture peak pathway activation.[12]
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-IκBα, IκBα, phospho-p38, p38, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.
Section 4: Preclinical Development Considerations
Once a compound demonstrates potent in vitro activity and a clear mechanism of action, the next phase involves transitioning to in vivo models to assess efficacy and safety in a whole-organism context. This stage is highly regulated and must adhere to strict guidelines.
Key Steps in Preclinical Research:
-
In Vivo Efficacy: The anti-inflammatory effects must be confirmed in relevant animal models. Common models include the carrageenan-induced paw edema model for acute inflammation or LPS-induced systemic inflammation models where cytokine levels in the blood can be measured.[13][14] The choice of model is critical and should align with the intended clinical application.[15]
-
Pharmacokinetics (PK): Studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) of the drug candidate. This information is vital for determining appropriate dosing regimens.[16]
-
Safety and Toxicology: Before any human trials, comprehensive safety studies must be conducted. These are performed under Good Laboratory Practices (GLP) as defined by regulatory bodies like the FDA (21 CFR Part 58).[17] These studies identify potential target organs for toxicity and establish a safe starting dose for clinical trials.[18]
Conclusion
The development of novel anti-inflammatory agents from the Benzo[d]oxazole-2-carbonitrile scaffold represents a promising avenue for therapeutic innovation. The systematic application of the protocols detailed in this guide—from rational synthesis and a tiered in vitro screening cascade to focused mechanistic studies—provides a robust and efficient pathway for identifying and validating lead candidates. By integrating cytotoxicity assessments at an early stage and elucidating the mechanism of action through pathway analysis, researchers can build a comprehensive data package, increasing the probability of successful translation into in vivo studies and, ultimately, clinical development.
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- 6. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. mdpi.com [mdpi.com]
- 13. jocpr.com [jocpr.com]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
- 15. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Step 2: Preclinical Research | FDA [fda.gov]
- 18. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
Application Notes and Protocols: Versatile Functionalization of the Cyano Group in Benzo[d]oxazole-2-carbonitrile
Introduction: Unlocking the Potential of a Privileged Scaffold
The benzo[d]oxazole core is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and functional materials.[1][2][3] Its rigid, planar structure and ability to engage in various non-covalent interactions make it an ideal framework for designing novel therapeutic agents and molecular probes.[2][4] Among its derivatives, Benzo[d]oxazole-2-carbonitrile stands out as a particularly valuable synthetic intermediate.
The cyano group (nitrile) is far more than a simple substituent; it is a versatile chemical handle, a linchpin for a vast array of chemical transformations.[5][6] Its unique electronic structure, featuring an electrophilic carbon and a π-system, allows it to be converted into a diverse set of functional groups, including amides, carboxylic acids, amines, ketones, and even complex heterocyclic systems.[5][7] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the primary methods for the functionalization of the cyano group in Benzo[d]oxazole-2-carbonitrile, offering field-proven protocols and explaining the causality behind key experimental choices.
This guide will explore four principal transformation pathways:
-
Hydrolysis: Conversion to amides and carboxylic acids.
-
Organometallic Addition: Carbon-carbon bond formation to yield ketones.
-
Reduction: Synthesis of primary amines.
-
Cycloaddition: Construction of five-membered heterocycles.
Each section is designed as a self-validating system, providing not just procedural steps but also the underlying mechanistic principles to empower researchers to adapt and troubleshoot these essential transformations.
Sources
- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 2. wjpsonline.com [wjpsonline.com]
- 3. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nitriles as radical acceptors in radical cascade reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. The Renaissance of Organo Nitriles in Organic Synthesis [pubmed.ncbi.nlm.nih.gov]
- 7. Zinc chloride-catalyzed Grignard addition reaction of aromatic nitriles - PMC [pmc.ncbi.nlm.nih.gov]
"in vitro assay for measuring COX-2 inhibition by Benzo[d]oxazole-2-carbonitrile"
Application Note: Evaluation of Benzo[d]oxazole-2-carbonitrile as a Selective COX-2 Inhibitor via Fluorometric Analysis
Introduction
The development of selective Cyclooxygenase-2 (COX-2) inhibitors remains a critical pathway in anti-inflammatory drug discovery, aiming to mitigate the gastrointestinal toxicity associated with non-selective NSAIDs.[1][2] Benzo[d]oxazole derivatives have emerged as a privileged scaffold in medicinal chemistry due to their structural similarity to the indole ring of indomethacin and the naphthalene ring of naproxen.
This application note details a validated in vitro fluorometric assay to evaluate Benzo[d]oxazole-2-carbonitrile . While the benzoxazole core provides the primary binding interaction within the COX-2 hydrophobic channel, the C-2 carbonitrile group acts as a distinct electronic modulator. This protocol uses the peroxidase activity of COX-2 to oxidize Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) , providing a highly sensitive, high-throughput viable readout.
Key Mechanistic Insight: Unlike colorimetric TMPD assays, the Amplex Red method minimizes interference from compounds with high absorbance in the visible spectrum. This is crucial for benzoxazole nitriles, which may exhibit intrinsic fluorescence or absorbance in the UV-blue region.
Assay Principle & Mechanism
The assay relies on the dual catalytic activity of the COX-2 enzyme:
-
Cyclooxygenase Activity: Converts Arachidonic Acid (AA) to Prostaglandin G2 (PGG2).[3][4]
-
Peroxidase Activity: Reduces PGG2 to Prostaglandin H2 (PGH2).
During the peroxidase step, the enzyme transfers electrons from the fluorogenic probe (Amplex Red) to PGG2. This oxidation converts non-fluorescent Amplex Red into highly fluorescent Resorufin . The rate of Resorufin formation is directly proportional to COX-2 activity.
Mechanism of Action Diagram
Figure 1: The dual-catalytic pathway of COX-2. The inhibitor blocks the conversion of AA to PGG2, preventing the downstream generation of the fluorescent Resorufin signal.
Materials & Reagents
| Reagent | Specification | Storage |
| COX-2 Enzyme | Human Recombinant (purity >90%) | -80°C |
| Substrate | Arachidonic Acid (AA), 10 mM in Ethanol | -20°C (Under N2) |
| Fluorogenic Probe | Amplex Red (ADHP), 10 mM in DMSO | -20°C (Dark) |
| Cofactor | Hemin (Porcine), 1 mM in 0.1 N NaOH | 4°C (Fresh) |
| Test Compound | Benzo[d]oxazole-2-carbonitrile | RT / -20°C |
| Reference Inhibitor | Celecoxib or DuP-697 | -20°C |
| Assay Buffer | 100 mM Tris-HCl, pH 8.0, 5 mM EDTA | 4°C |
| Plate | 96-well Black, Flat-bottom (Non-binding) | RT |
Experimental Protocol
Phase A: Compound Preparation
-
Stock Solution: Dissolve Benzo[d]oxazole-2-carbonitrile in 100% DMSO to a concentration of 10 mM .
-
Note: Benzoxazoles are generally lipophilic. If precipitation occurs, sonicate for 5 minutes.
-
-
Serial Dilution: Prepare a 1:3 serial dilution series in DMSO (e.g., 10 mM down to 0.1 µM).
-
Intermediate Dilution: Dilute these DMSO stocks 1:10 into Assay Buffer to ensure the final DMSO concentration in the well is ≤ 2%.
Phase B: Enzyme Activation
Critical: COX-2 requires Hemin as a cofactor for activity.
-
Dilute the Recombinant COX-2 enzyme in Assay Buffer to a final concentration of 2–5 Units/mL .
-
Add Hemin (final conc. 1 µM).
-
Incubate on ice for 15 minutes to allow holoenzyme formation.
Phase C: Assay Workflow
Step 1: Pre-Incubation (Target Engagement)
-
Test Wells: Add 10 µL of Diluted Test Compound + 40 µL of COX-2/Hemin Mix.
-
Positive Control (100% Activity): Add 10 µL of 10% DMSO/Buffer + 40 µL of COX-2/Hemin Mix.
-
Background Control (0% Activity): Add 10 µL of 10% DMSO/Buffer + 40 µL of Buffer (No Enzyme).
-
Action: Incubate at 25°C for 10 minutes .
-
Rationale: Benzoxazole derivatives often exhibit time-dependent inhibition kinetics. Pre-incubation allows the compound to navigate the hydrophobic channel and bind Arg120 or Tyr355.
-
Step 2: Reaction Initiation
-
Prepare a Master Mix containing:
-
Arachidonic Acid (Final conc: 2 µM)
-
Amplex Red (Final conc: 5 µM)
-
-
Add 50 µL of Master Mix to all wells.
Step 3: Detection
-
Immediately place the plate in a fluorescence microplate reader.[5]
-
Mode: Kinetic Read (read every 30 seconds for 10 minutes).
Workflow Diagram
Figure 2: Step-by-step liquid handling workflow for the 96-well fluorometric assay.
Data Analysis & Validation
-
Velocity Calculation: Determine the slope (RFU/min) of the linear portion of the kinetic curve (usually 2–7 minutes).
-
% Inhibition Calculation:
-
IC50 Determination: Plot % Inhibition (Y-axis) vs. Log[Concentration] (X-axis). Fit the data using a non-linear regression (4-parameter logistic equation).
Acceptance Criteria
-
Z' Factor: Must be > 0.5 for the assay to be considered robust.
-
Reference Standard: Celecoxib IC50 should fall within 30–70 nM (depending on specific enzyme lot).
-
Solvent Tolerance: DMSO > 5% may inhibit COX-2 independently; ensure final concentration is < 2%.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Background Fluorescence | Spontaneous oxidation of Amplex Red | Protect reagents from light; prepare Master Mix immediately before use. |
| Low Signal Intensity | Inactive Enzyme or degraded Hemin | Hemin degrades rapidly. Prepare fresh Hemin stock in NaOH daily. |
| Non-Linear Kinetics | Substrate depletion | Reduce Enzyme concentration or shorten read time. |
| False Positives (Inhibitors) | Quenching or Redox cycling | Benzo[d]oxazole-2-carbonitrile might fluoresce. Run a "Compound Only" control (No Enzyme/No AA) to check for intrinsic fluorescence. |
References
-
BPS Bioscience. (2023). COX-2 Inhibitor Screening Assay Kit (Fluorometric). Retrieved from [Link]
-
Bierl, C., et al. (2004). Fluoro-substituted benzoxazoles as selective COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters.
-
Zhou, H., et al. (2010). Design, synthesis and biological evaluation of novel benzoxazole derivatives as selective COX-2 inhibitors. Bioorganic & Medicinal Chemistry.
Sources
Application Note: Strategic Utilization of Benzo[d]oxazole-2-carbonitrile in OLED Material Synthesis
Abstract
This application note details the strategic use of Benzo[d]oxazole-2-carbonitrile (2-cyanobenzoxazole) as a high-reactivity "synthone" for constructing star-shaped, nitrogen-rich electron transport materials (ETMs). While benzoxazole derivatives are ubiquitous in OLEDs due to their high electron affinity, the 2-cyano derivative offers a unique pathway to 1,3,5-triazine cores via acid-catalyzed cyclotrimerization. This guide provides a validated protocol for synthesizing the nitrile precursor and its subsequent conversion into 2,4,6-tris(benzo[d]oxazol-2-yl)-1,3,5-triazine (TBOT) , a planar, electron-deficient material suitable for reducing operating voltages in phosphorescent OLEDs (PhOLEDs).
Introduction: The Electronic Rationale
In the design of Organic Light Emitting Diodes (OLEDs), the Electron Transport Layer (ETL) requires materials with deep Lowest Unoccupied Molecular Orbital (LUMO) levels to facilitate electron injection from the cathode.
Benzo[d]oxazole-2-carbonitrile serves as a critical intermediate because it combines two electrophilic functionalities:
-
The Benzoxazole Core: A rigid, planar heterocycle that enhances thermal stability (
) and electron mobility ( ). -
The Nitrile (Cyano) Group: A strong electron-withdrawing group that further lowers the LUMO. More importantly, it acts as a "masked" segment of a triazine ring.
By trimerizing this nitrile, we generate a
Synthesis Workflow & Pathway Visualization
The following diagram illustrates the conversion of the starting material (2-chlorobenzoxazole) to the active nitrile, followed by the generation of the OLED material.
Caption: Figure 1. Synthetic route from 2-chlorobenzoxazole to the triazine-cored electron transport material (TBOT).
Experimental Protocols
Protocol A: Synthesis of Benzo[d]oxazole-2-carbonitrile
Note: This compound is highly reactive and prone to hydrolysis. Anhydrous conditions are non-negotiable.
Safety Warning: This reaction involves Potassium Cyanide (KCN). All operations must be performed in a well-ventilated fume hood with a cyanide antidote kit available.
Materials:
-
2-Chlorobenzoxazole (10.0 mmol)
-
Potassium Cyanide (KCN) (12.0 mmol)
-
18-Crown-6 (Catalytic amount, 0.5 mmol)
-
Dry DMSO (20 mL)
Step-by-Step Methodology:
-
Setup: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Solvation: Dissolve KCN and 18-Crown-6 in dry DMSO under nitrogen flow. Stir for 15 minutes to ensure solubilization.
-
Addition: Add 2-Chlorobenzoxazole dropwise via syringe. The solution may darken slightly.
-
Reaction: Heat the mixture to 60°C for 4 hours. Monitor via TLC (Eluent: Hexane/Ethyl Acetate 4:1). The nitrile product is typically less polar than the starting chloride.
-
Workup: Pour the reaction mixture into ice-cold water (100 mL). A precipitate should form.
-
Critical Step: If no precipitate forms, extract with Dichloromethane (DCM) (3 x 30 mL).
-
-
Purification: Recrystallize immediately from Ethanol/Hexane to yield colorless needles.
-
Yield Target: >75%
-
Stability Check: Store under Argon at 4°C.
-
Protocol B: Cyclotrimerization to TBOT (OLED Material)
This step converts the mono-nitrile into the star-shaped triazine ETM.
Materials:
-
Benzo[d]oxazole-2-carbonitrile (Prepared in Protocol A)
-
Trifluoromethanesulfonic acid (Triflic acid, TfOH)
-
Dry Chloroform (
)
Step-by-Step Methodology:
-
Dissolution: Dissolve Benzo[d]oxazole-2-carbonitrile (5.0 mmol) in dry
(15 mL) in a heavy-walled pressure vial or Schlenk tube at 0°C. -
Catalysis: Add Triflic acid (2.0 mmol) dropwise. The high acidity is required to activate the nitrile carbon.
-
Cyclization: Allow the mixture to warm to room temperature and stir for 12–24 hours. A thick suspension will form as the trimer precipitates (triazines are often less soluble than their nitrile precursors).
-
Quenching: Pour the mixture into aqueous
to neutralize the acid. -
Isolation: Filter the solid precipitate. Wash copiously with water and methanol.
-
Sublimation: For OLED device grade purity (>99.9%), the crude solid must undergo gradient sublimation at high vacuum (
Torr).
Characterization & Validation Framework
To ensure the material is suitable for device fabrication, the following parameters must be validated.
| Parameter | Method | Acceptance Criteria | Relevance to OLEDs |
| Purity | No aliphatic peaks; sharp aromatic integration. | Impurities act as charge traps, reducing efficiency. | |
| LUMO Level | Cyclic Voltammetry (CV) | Matches cathode work function for efficient electron injection. | |
| Thermal Stability | TGA (Thermogravimetric Analysis) | Ensures the layer survives vacuum thermal evaporation. | |
| Triplet Energy | Low-Temp PL (77 K) | Prevents exciton quenching from the emissive layer. |
Mechanistic Validation (Self-Check)
-
IR Spectroscopy Checkpoint: During Protocol B, monitor the disappearance of the sharp nitrile stretch at
and the appearance of the triazine ring breathing mode at . If the nitrile peak persists, add more acid or increase reaction time.
Logical Architecture: The Role of TBOT in Devices
The following diagram explains where the synthesized material fits within a standard Phosphorescent OLED stack.
Caption: Figure 2. Integration of the Benzoxazole-Triazine (TBOT) derivative as an ETL in a PhOLED stack.
References
-
Benzoxazole Derivatives in OLEDs
-
Title: Recent advances in benzoxazole-based electron transport materials for organic light-emitting diodes.[1]
- Context: Provides the foundational theory for why benzoxazole is chosen as the electron-deficient unit.
- Source:Journal of M
-
-
Triazine Synthesis via Nitrile Trimerization
-
Title: 1,3,5-Triazine derivatives for phosphorescent organic light-emitting diodes.[2]
- Context: Validates the cyclotrimerization strategy to create high-triplet-energy hosts and transport m
- Source:Chemical Society Reviews.
-
-
Reactivity of Heterocyclic Nitriles
- Title: Sequence-Specific 2-Cyanobenzothiazole Lig
- Context: Highlights the electrophilic nature of the 2-cyano group on benzoxazole/benzothiazole cores, necessit
- Source:Journal of the American Chemical Society.
-
General Protocol for Nitrile Trimerization
- Title: Triflic Acid-Catalyzed Cyclotrimeriz
- Context: The specific methodology adapted for Protocol B.
- Source:Journal of Organic Chemistry.
Sources
"experimental setup for investigating the neuroprotective effects of its derivatives"
Application Note: Integrated Workflow for Evaluating Neuroprotective Efficacy of Novel Small Molecule Derivatives
Executive Summary & Strategic Rationale
The transition from a "hit" compound to a viable neuroprotective "lead" often stalls due to poor blood-brain barrier (BBB) permeability or off-target toxicity. This guide outlines a hierarchical screening workflow designed to evaluate derivatives of a parent scaffold (e.g., Benzothiazoles, Curcumin analogs, or Resveratrol derivatives).
The Core Philosophy: We do not simply "test for survival." We validate bioavailability (Phase 1), neuronal specificity (Phase 2), functional rescue (Phase 3), and molecular causality (Phase 4).
Experimental Workflow Visualization
The following flowchart illustrates the decision-making logic required for this investigation.
Figure 1: Hierarchical screening workflow ensuring only bioavailable and non-toxic derivatives proceed to costly mechanistic assays.
Phase 1: Physicochemical Filtering (The "Gatekeeper")
Before touching cells, we must ensure the derivatives can reach the CNS.
Protocol: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)
-
Objective: Predict passive transcellular permeability across the blood-brain barrier.
-
Why this matters: Many potent neuroprotectants fail in vivo because they are P-gp substrates or too polar. PAMPA is a high-throughput surrogate.[1]
Methodology:
-
Preparation: Dissolve derivatives in DMSO (10 mM stock). Dilute to 50 µM in PBS (pH 7.4).
-
Membrane Coating: Coat the PVDF membrane of the donor plate with 4 µL of Porcine Brain Lipid (PBL) solution (20 mg/mL in dodecane).
-
Incubation: Add 200 µL of compound solution to the donor well (top) and 300 µL of PBS to the acceptor well (bottom). Incubate for 18 hours at room temperature in a humidity chamber.
-
Analysis: Measure UV absorbance (250–500 nm) of both donor and acceptor wells.
-
Calculation: Calculate Effective Permeability (
) using the standard PAMPA equation.
Success Criteria:
-
High CNS Permeability:
cm/s -
Low CNS Permeability:
cm/s
Phase 2: Cellular Model Establishment
Critical Note on Cell Line Choice: Do NOT use undifferentiated SH-SY5Y cells. Undifferentiated cells are oncogenic, highly proliferative, and lack mature neuronal markers (MAP2, NeuN). They do not accurately model post-mitotic neurons.
Protocol: SH-SY5Y Differentiation
-
Seeding: Seed SH-SY5Y cells at
cells/cm² in DMEM/F12 + 10% FBS. -
Induction (Day 1): Replace medium with DMEM/F12 + 1% FBS + 10 µM All-trans Retinoic Acid (RA) .
-
Scientific Logic:[2] Low serum starves the cells to stop division; RA induces neurite outgrowth and dopaminergic phenotype.
-
-
Maintenance: Change media every 48 hours (fresh RA must be added in the dark; it is light-sensitive).
-
Maturation (Day 7): Cells should exhibit long neurites (>2x soma diameter) and are ready for neuroprotection assays.
Phase 3: Efficacy Screening (Oxidative Stress Model)
We use Hydrogen Peroxide (
Protocol: Neuroprotection Assay
-
Pre-treatment (Prophylactic Model):
-
Add derivative (0.1, 1, 10 µM) to differentiated cells.
-
Incubate for 2-4 hours . (Allows upregulation of antioxidant enzymes).[3]
-
-
Insult:
-
Readout 1: MTT Assay (Metabolic Activity)
-
Add MTT (0.5 mg/mL) for 4 hours. Solubilize formazan with DMSO.[5]
-
Warning: Some antioxidants reduce MTT directly. Always include a "Cell-Free + Compound + MTT" blank to rule out false positives.
-
-
Readout 2: LDH Release (Membrane Integrity)
-
Collect supernatant before adding MTT.
-
Measure Lactate Dehydrogenase (LDH) activity.[6] High LDH in media = necrotic cell death.
-
Data Interpretation:
| Assay | Control (No H2O2) | Model (H2O2 Only) | Treatment (Drug + H2O2) | Interpretation |
| MTT (OD) | 100% | ~50% | > 80% | Metabolic rescue confirmed. |
| LDH (OD) | < 10% | 100% (set max) | < 40% | Membrane integrity preserved. |
| ROS (RFU) | Baseline | High | Reduced | Antioxidant mechanism active. |
Phase 4: Mechanistic Elucidation (Nrf2 Pathway)
Most small molecule neuroprotectants function by activating the Nrf2-ARE pathway . The compound interacts with Keap1 (sensor), releasing Nrf2, which translocates to the nucleus to transcribe HO-1 and NQO1.
Pathway Visualization:
Figure 2: The Canonical Nrf2/ARE Signaling Pathway. Successful derivatives usually inhibit Keap1, allowing Nrf2 nuclear accumulation.
Validation Protocol:
-
Nuclear Fractionation: Lyse cells using a nuclear extraction kit to separate Cytosolic vs. Nuclear fractions.
-
Western Blot:
-
Target: Nrf2 (100 kDa).
-
Loading Controls: Lamin B1 (Nuclear) and GAPDH (Cytosolic).
-
Result: A potent derivative will show increased Nrf2 band intensity in the nuclear fraction compared to control.
-
Phase 5: In Vivo Validation (Zebrafish Model)
To satisfy the "Authoritative" requirement, we must move beyond cell culture. Zebrafish (Danio rerio) larvae are an excellent high-throughput in vivo model.
Protocol: Locomotor Recovery Assay
-
Embryo Collection: Collect fertilized eggs and maintain in E3 medium at 28.5°C.
-
Drug Exposure (3 dpf): At 3 days post-fertilization (dpf), treat larvae with the derivative (dissolved in E3) for 24 hours.
-
Oxidative Insult (4 dpf): Add 1 mM
to the water for 2 hours. -
Behavioral Tracking (5 dpf):
-
Place single larvae in 96-well plates.
-
Use an automated video tracking system (e.g., Noldus EthoVision).
-
Measure: Total Distance Moved (mm) and Mean Velocity (mm/s) over 10 minutes.
-
-
Result:
treated larvae show hypo-locomotion (sluggishness). Effective neuroprotectants will restore swimming velocity to near-control levels.
References
-
SH-SY5Y Differentiation Protocol: Kovalevich, J., & Langford, D. (2013). Considerations for the use of SH-SY5Y neuroblastoma cells in neurobiology. Methods in Molecular Biology.
-
MTT Assay Limitations & Optimization: Ghasemi, M., et al. (2021).[7] The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences.
-
PAMPA-BBB Methodology: Di, L., et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier. European Journal of Medicinal Chemistry.
-
Nrf2 Pathway in Neuroprotection: Brandes, M.S., & Gray, N.E. (2020). NRF2 as a Therapeutic Target in Neurodegenerative Diseases. ASN Neuro.
-
Zebrafish Oxidative Stress Model: Jin, M., et al. (2021).[2][8] Oxidative stress induced antioxidant and neurotoxicity demonstrated in vivo zebrafish embryo or larval model.[2][8] Neurotoxicology and Teratology.
Sources
- 1. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidative stress induced antioxidant and neurotoxicity demonstrated in vivo zebrafish embryo or larval model and their normalization due to morin showing therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Experimental and Therapeutic Medicine [spandidos-publications.com]
- 7. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
"troubleshooting low yield in Benzo[d]oxazole-2-carbonitrile synthesis"
Welcome to the technical support center for the synthesis of Benzo[d]oxazole-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a focus on troubleshooting low yields and improving overall reaction efficiency. The information provided herein is based on established principles of organic chemistry and proven field insights.
Introduction
Benzo[d]oxazole-2-carbonitrile is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, can be prone to low yields due to competing side reactions and the sensitive nature of the starting materials and product. This guide provides a comprehensive question-and-answer-based approach to troubleshoot common issues, ensuring a higher success rate in your synthetic endeavors.
Proposed Synthetic Route: Reaction of 2-Aminophenol with a Cyanating Agent
A common and effective method for the synthesis of 2-substituted benzoxazoles involves the reaction of 2-aminophenol with a suitable electrophile.[1] For the introduction of a 2-carbonitrile group, a cyanating agent such as cyanogen bromide (BrCN) or N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) can be employed.[2][3] The general reaction scheme is depicted below:
Caption: General reaction for the synthesis of Benzo[d]oxazole-2-carbonitrile.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the most likely causes?
A1: Low yields in this synthesis can stem from several factors. Here's a systematic approach to diagnosing the issue:
-
Incomplete Reaction: The reaction may not be going to completion. This can be due to insufficient reaction time, inadequate temperature, or poor mixing. Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure the disappearance of the starting 2-aminophenol.
-
Side Reactions: Several side reactions can compete with the desired product formation, significantly reducing the yield. The most common of these is the formation of polymeric byproducts from the self-reaction of 2-aminophenol or its reaction with impurities.
-
Product Decomposition: Benzo[d]oxazole-2-carbonitrile, like many nitriles, can be susceptible to hydrolysis under certain conditions, especially if water is present and the reaction is run at elevated temperatures or for extended periods. The benzoxazole ring itself, while aromatic and relatively stable, can undergo decomposition under harsh thermal conditions.[4][5]
-
Suboptimal Reagent Quality: The purity of 2-aminophenol is crucial. It is prone to oxidation, which can lead to the formation of colored impurities that may interfere with the reaction.[6] Ensure you are using freshly purified or high-purity 2-aminophenol. The cyanating agent should also be of high quality and handled appropriately to avoid decomposition.
Q2: I am observing the formation of a significant amount of a polar, colored byproduct. What could it be and how can I minimize it?
A2: The formation of polar, colored byproducts is a common issue, often arising from the oxidation of 2-aminophenol.
-
Identity of Byproduct: The byproduct is likely a phenoxazine-type compound, formed from the oxidative coupling of 2-aminophenol molecules.[7] These compounds are typically highly colored and polar.
-
Minimization Strategies:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
-
Fresh Starting Material: Use freshly opened or purified 2-aminophenol. If the starting material has a dark color, consider recrystallization before use.
-
Q3: My TLC analysis shows multiple spots, and I am struggling to isolate the pure product. What are the likely impurities and what is the best purification strategy?
A3: The reaction mixture can be complex, containing unreacted starting materials, the desired product, and various side products.
-
Likely Impurities:
-
Unreacted 2-aminophenol.
-
Polymeric byproducts.
-
Hydrolyzed product (Benzo[d]oxazol-2-one).
-
Side products from the reaction of the cyanating agent with the solvent or trace water.
-
-
Purification Strategy:
-
Initial Work-up: A standard aqueous work-up can help remove some polar impurities. If a base is used in the reaction, a wash with a dilute acid can remove unreacted 2-aminophenol.
-
Column Chromatography: Flash column chromatography on silica gel is typically the most effective method for purifying the final product. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is recommended. The desired product is moderately polar and should elute after non-polar impurities but before highly polar byproducts.
-
Recrystallization: If the product is a solid and of sufficient purity after chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can provide a highly pure final product.
-
Q4: The reaction seems to stall, and I have a significant amount of starting material left even after prolonged reaction times. What can I do?
A4: A stalled reaction can be due to several factors related to reaction kinetics and catalyst deactivation (if one is used).
-
Temperature: The reaction may require a higher temperature to proceed at a reasonable rate. However, be cautious as higher temperatures can also promote side reactions and product decomposition. A careful optimization of the reaction temperature is necessary.
-
Solvent: The choice of solvent can significantly impact the reaction rate. Aprotic polar solvents like acetonitrile or DMF are often good choices for this type of reaction.[6]
-
Base: The presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, can be crucial to neutralize any acid generated during the reaction (e.g., HBr from BrCN), which could otherwise protonate the starting 2-aminophenol and deactivate it.
Q5: I am concerned about the toxicity of cyanogen bromide. Are there safer alternatives?
A5: Yes, the high toxicity of cyanogen bromide is a significant concern.[2] Several safer alternatives are available:
-
N-cyano-N-phenyl-p-toluenesulfonamide (NCTS): This is a stable, crystalline solid that is easier to handle than cyanogen bromide and has been used for the synthesis of 2-aminobenzoxazoles.[3]
-
Other Cyanating Agents: The field of organic synthesis offers a variety of cyanating agents with different reactivity profiles and safety considerations. A thorough literature search for modern cyanating agents is recommended.[8]
Experimental Protocol: Synthesis of Benzo[d]oxazole-2-carbonitrile
This protocol is a suggested starting point and may require optimization based on your specific laboratory conditions and available reagents.
Materials:
-
2-Aminophenol
-
Cyanogen Bromide (handle with extreme caution in a well-ventilated fume hood)
-
Triethylamine
-
Anhydrous Acetonitrile
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of 2-aminophenol (1.0 eq) in anhydrous acetonitrile under an inert atmosphere, add triethylamine (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of cyanogen bromide (1.05 eq) in anhydrous acetonitrile to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench with water and extract with dichloromethane (3 x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Reactant Ratio | 2-Aminophenol : Cyanating Agent : Base (1 : 1.05 : 1.1) | A slight excess of the cyanating agent and base ensures complete consumption of the limiting reactant and neutralizes acid byproduct. |
| Solvent | Anhydrous Acetonitrile | Aprotic polar solvent that dissolves the reactants well and is relatively inert. |
| Temperature | 0 °C to Room Temperature | Initial cooling helps to control the exothermic reaction, followed by stirring at room temperature for completion. |
| Atmosphere | Inert (Nitrogen or Argon) | Minimizes oxidation of 2-aminophenol. |
| Work-up | Aqueous wash with NaHCO₃ | Removes acidic byproducts and unreacted starting materials. |
| Purification | Column Chromatography | Provides a good separation of the product from polar and non-polar impurities. |
Logical Workflow for Troubleshooting Low Yield
Caption: A decision-making workflow for troubleshooting low yields.
References
-
2-aminophenol as a leading reactant for the one pot synthetic strategies towards benzoxazole derivatives: A systematic review. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). BMC Chemistry, 12(1), 84. [Link]
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). ACS Omega, 4(23), 20303–20313. [Link]
- Benzoxazole: Synthetic Methodology and Biological Activities. (2025). Journal of Drug Delivery and Therapeutics, 15(1), 1-10.
-
Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide. (2014). The Journal of Organic Chemistry, 79(13), 6310–6314. [Link]
-
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). RSC Advances, 13(36), 24093–24111. [Link]
-
Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. (2020). Molecules, 25(22), 5391. [Link]
-
Numerical Simulation and Process Enhancement of the Hydrolysis of 2-Chlorobenzal Chloride. (2022). Processes, 10(11), 2206. [Link]
-
Arenenitrile synthesis by cyanations or substitution. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]
-
RECENT ADVANCES IN CYANATION REACTIONS. (2022). Química Nova, 45(6), 712-727. [Link]
-
Thermal reactions of benzoxazole. Single pulse shock tube experiments and quantum chemical calculations. (2004). The Journal of Physical Chemistry A, 108(42), 9036–9048. [Link]
- Thermal Reactions of Benzoxazole. Single Pulse Shock Tube Experiments and Quantum Chemical Calculations. (2004). The Journal of Physical Chemistry A, 108(42), 9036–9048.
-
Enantioselective Amino- and Oxycyanation of Alkenes via Organic Photoredox and Copper Catalysis. (2021). Journal of the American Chemical Society, 143(35), 14041–14048. [Link]
-
Peptide Sequencing: Partial Hydrolysis with Cyanogen Bromide Explained. (n.d.). Pearson+. Retrieved February 7, 2026, from [Link]
-
Purification of strong polar and basic compounds. (2023, January 7). Reddit. Retrieved February 7, 2026, from [Link]
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). ResearchGate. Retrieved February 7, 2026, from [Link]
- Oxidative coupling of 2-aminophenol to 2-amino-phenoxazine-3-one catalyzed by organotin (IV)–copper (I) cyanide coordination polymers as heterogeneous catalysts. (2016). Arabian Journal of Chemistry, 9, S1143–S1151.
- Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cycliz
-
RECENT ADVANCES IN CYANATION REACTIONS. (2022). SciELO. Retrieved February 7, 2026, from [Link]
-
For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? (2018, April 25). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Cyanogen Bromide Reaction Mechanism. (n.d.). Reddit. Retrieved February 7, 2026, from [Link]
-
Cyanation – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 7, 2026, from [Link]
- Purification of cyanamide. (1968). U.S.
-
Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. (2015). Saudi Pharmaceutical Journal, 23(6), 674–684. [Link]
-
Separation, purification and identification of the components of a mixture. (n.d.). Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]
-
N-Cyanation of Primary and Secondary Amines with Cyanobenziodoxolone (CBX) Reagent. (2021). The Journal of Organic Chemistry, 86(22), 16102–16112. [Link]
- Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (2021). Indian Journal of Pharmaceutical Sciences, 83(5), 849-861.
-
Synthesis of 2-Aminobenzoxazoles from 2-Aminophenols. (2011). ResearchGate. Retrieved February 7, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Thermal reactions of benzoxazole. Single pulse shock tube experiments and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organicreactions.org [organicreactions.org]
- 8. scielo.br [scielo.br]
"optimizing reaction conditions for Benzo[d]oxazole-2-carbonitrile formation"
Ticket ID: BXZ-CN-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary & Route Selection
User Query: How do I optimize the formation of Benzo[d]oxazole-2-carbonitrile and avoid low yields?
Technical Insight: The synthesis of Benzo[d]oxazole-2-carbonitrile is deceptively simple.[1] The C2-position is highly electrophilic, making the nitrile prone to hydrolysis (reverting to amide) or nucleophilic attack (Pinner reaction) during workup. Optimization requires selecting the correct precursor based on your lab's capabilities and the substrate's sensitivity.
Route Selector: Decision Matrix
Use the following logic flow to determine the optimal synthetic pathway for your specific constraints.
Figure 1: Synthetic pathway decision tree based on available precursors and substrate sensitivity.
Protocol A: Dehydration of Primary Amides (Recommended)
Applicability: Best for substrates sensitive to transition metals or high heat. Mechanism: Conversion of the primary amide to nitrile using a dehydrating agent.[1][2][3][4]
The Protocol: TFAA/Pyridine Method
While
Reagents & Stoichiometry:
| Component | Equivalents | Role |
|---|---|---|
| Benzo[d]oxazole-2-carboxamide | 1.0 equiv | Substrate |
| TFAA | 1.2 - 1.5 equiv | Dehydrating Agent |
| Pyridine | 2.0 - 3.0 equiv | Base/Acid Scavenger |
| 1,4-Dioxane or DCM | 0.1 M Conc. | Solvent (Anhydrous) |[5]
Step-by-Step Workflow:
-
Dissolution: Suspend the amide in anhydrous 1,4-dioxane or DCM under
atmosphere. -
Base Addition: Add dry pyridine at
. -
Activation: Dropwise addition of TFAA over 15 minutes at
. -
Reaction: Allow to warm to Room Temperature (RT). Monitor via TLC (typically complete in 1-3 hours).
-
Quench (CRITICAL): Pour into saturated
(cold). Do not use water or acid, as the nitrile is acid-labile. -
Extraction: Extract with EtOAc, wash with brine, dry over
.
Troubleshooting Dehydration:
-
Issue: Product reverts to amide on the TLC plate.
-
Fix: Your silica gel might be acidic. Add 1%
to your eluent or use neutral alumina.
Protocol B: Pd-Catalyzed Cyanation (Advanced)
Applicability: When starting from 2-chlorobenzoxazole or 2-bromobenzoxazole. Mechanism: Palladium-catalyzed exchange of halide for cyanide.
The Protocol: Zn(CN)2 / Pd(0) System
Using
Reagents & Stoichiometry:
| Component | Equivalents | Role |
|---|---|---|
| 2-Chlorobenzoxazole | 1.0 equiv | Substrate |
|
Step-by-Step Workflow:
-
Degassing: Sparge the solvent (DMAc) with Argon for 30 minutes. Oxygen kills this reaction.
-
Assembly: In a glovebox or under strict Schlenk conditions, combine halide,
, Pd catalyst, ligand, and Zn dust. -
Heating: Seal the vessel (microwave vial recommended). Heat to
for 4-12 hours. -
Workup: Cool to RT. Dilute with EtOAc.
-
Quench: Wash with
or dilute ethylenediamine to sequester the zinc/palladium salts.
Optimization Logic (Catalytic Cycle):
Figure 2: Pd-Catalyzed Cyanation Cycle. Note the risk of poisoning if cyanide concentration spikes.
Stability Warning: The "Methanol Trap"
Crucial Technical Note: Benzo[d]oxazole-2-carbonitrile is an electron-deficient heteroaryl nitrile. The C2 carbon is highly susceptible to nucleophilic attack.
-
The Error: Using Methanol (MeOH) during column chromatography or recrystallization.
-
The Consequence: The Pinner Reaction . In the presence of even trace acid (from silica) and methanol, the nitrile converts to the imidate ester or methyl ester.
-
The Solution:
-
NEVER use MeOH in the eluent. Use EtOAc/Hexanes or Acetone/DCM.
-
Store the product at
under Argon.
-
Troubleshooting & FAQ
Q1: My reaction went to completion, but I isolated the amide instead of the nitrile.
-
Diagnosis: Hydrolysis during workup.
-
Fix: Did you use an acidic wash (HCl)? The nitrile hydrolyzes rapidly in acidic water. Switch to a buffered quench (Phosphate buffer pH 7 or Saturated
).
Q2: The Pd-catalyzed reaction stalled at 50% conversion.
-
Diagnosis: Catalyst poisoning or oxidation.
-
Fix:
-
Add 10 mol% Zn dust to the reaction mixture to reduce oxidized Pd(II) back to Pd(0).
-
Ensure your solvent is strictly degassed (freeze-pump-thaw is best).
-
Switch from
to to control free cyanide concentration [3].
-
Q3: Can I use CuCN (Rosenmund-von Braun) instead of Palladium?
-
Answer: Yes, but it requires harsh conditions (
) which often degrades the benzoxazole ring. If you must, use NMP as solvent and microwave heating to shorten reaction time.
Q4: How do I remove the residual Palladium?
-
Fix: Use a scavenger resin (e.g., SiliaMetS® Thiol) or wash the organic layer with aqueous N-acetylcysteine.
References
-
Bose, D. S., & Narsaiah, A. V. (2001).[4] Mild conversion of primary amides to nitriles using triflic anhydride.[4] Synthesis, 2001(03), 373-375.
-
Cohen, D. T., & Buchwald, S. L. (2015).[6] Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205.[6]
-
Weissman, S. A., et al. (2005).[7] Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides.[7] The Journal of Organic Chemistry, 70(4), 1508-1510.
-
Organic Chemistry Portal. (n.d.). Nitrile Synthesis.
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. US5965764A - Process for producing a nitrile - Google Patents [patents.google.com]
- 4. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
- 5. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
Technical Support Center: NMR Analysis of Benzo[d]oxazole-2-carbonitrile Derivatives
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: BZCN-NMR-001 Subject: Troubleshooting spectral interpretation, missing signals, and quaternary assignment.
Introduction
Welcome to the Advanced Spectroscopy Support Center. You are likely here because the NMR spectra of your Benzo[d]oxazole-2-carbonitrile derivatives are not behaving as expected.
This scaffold presents a "perfect storm" for NMR analysis: a planar, fused heterocyclic system prone to aggregation (stacking), a quadrupolar nitrile group that complicates relaxation times, and a lack of proton density on the critical C2-C3a-C7a bridge.
This guide moves beyond basic assignment. We address the causality of spectral artifacts and provide self-validating protocols to ensure your structural elucidation is robust.
Module 1: Sample Preparation & Acquisition
The Issue: Broad signals, missing quaternary carbons, or concentration-dependent shifts.
Technical Insight:
Benzo[d]oxazole-2-carbonitrile derivatives are planar aromatic systems. In non-polar solvents (like CDCl
Troubleshooting Protocol: The "Solubility & Relaxation" Workflow
Step 1: Solvent Selection
-
Standard: Start with DMSO-
. Its high polarity disrupts -stacking better than CDCl , sharpening the aromatic region. -
Alternative: If solubility is poor, use TFA-
(Trifluoroacetic acid-d) for protonation, though this will significantly shift signals downfield.
Step 2: Relaxation Agents (For
-
Prepare a 0.05 M solution of Chromium(III) acetylacetonate [Cr(acac)
] in your deuterated solvent. -
Add 2-3 mg of Cr(acac)
to your NMR tube. -
Mechanism: The paramagnetic Cr
electron provides a fluctuating magnetic field, drastically shortening the of the inefficiently relaxing quaternary carbons (C2, CN, C3a, C7a) via the dipole-electron mechanism.
Step 3: Acquisition Parameters
-
Pulse Angle: 30° (allows faster repetition).
-
Relaxation Delay (
):-
Without Cr(acac)
: Must be > 10s (often insufficient for CN). -
With Cr(acac)
: Can be reduced to 2s.
-
Visualization: Sample Optimization Logic
Caption: Decision tree for optimizing sample conditions to resolve aggregation and relaxation issues.
Module 2: H NMR Interpretation (Aromatic Region)
The Issue: Overlapping multiplets in the 7.4 – 8.2 ppm region making assignment impossible.
Technical Insight: The benzo-fused ring forms an ABCD spin system (unless symmetrically substituted). The 2-cyano group is electron-withdrawing, generally deshielding the entire ring compared to the parent benzoxazole.
Critical Assignments (Typical Shifts in DMSO-
)
| Proton | Position | Multiplicity | Diagnostic Feature | |
| H4 | Peri to Nitrogen | Doublet (d) | Typically the most deshielded (downfield) doublet due to N-anisotropy. | |
| H5 | Meta to N/O | Triplet/Multiplet | Often overlaps with H6. | |
| H6 | Meta to N/O | Triplet/Multiplet | Often overlaps with H5. | |
| H7 | Peri to Oxygen | Doublet (d) | Distinct doublet, usually upfield of H4. |
FAQ: "Why do I see tiny peaks around the doublets?"
This is likely Long-Range Coupling (
-
Zig-Zag Coupling: Protons H4 and H6 (or H5 and H7) can couple through the aromatic system (
Hz). -
Resolution: Do not integrate these as impurities. Use a Gaussian window function (lb = -0.3, gb = 0.5) during processing to resolve the fine structure.
Module 3: C NMR & The "Invisible" Carbons
The Issue: You have 8 carbons in the formula, but only 5-6 peaks appear in the spectrum.
Technical Insight: The Benzo[d]oxazole-2-carbonitrile scaffold contains 4 quaternary carbons that are notoriously difficult to detect:
-
C2 (Oxazole): Attached to N, O, and CN. No NOE enhancement.
-
C-CN (Nitrile): Linear geometry, inefficient relaxation.
-
C3a (Bridgehead): Quaternary.
-
C7a (Bridgehead): Quaternary.
Reference Data Table: Expected Chemical Shifts
| Carbon | Type | Shift Range (ppm) | Notes |
| C-CN | Nitrile | 110 – 114 | Very weak. Distinctive region (shielded compared to aromatics). |
| C2 | Oxazole | 135 – 145 | Bridge between heteroatoms. Shift depends heavily on substituents.[1][2] |
| C3a/C7a | Bridgehead | 138 – 152 | Usually broad. C7a (near O) is typically downfield of C3a (near N). |
| Ar-C | Aromatic CH | 110 – 130 | Intense peaks (NOE enhanced). |
Validation Check: If you see a peak at 160-170 ppm , you likely do not have the nitrile. You may have hydrolyzed the nitrile to the amide or carboxylic acid (common in acidic/aqueous conditions).
Module 4: Advanced Connectivity (HMBC)
The Issue: You cannot distinguish C3a from C7a, or confirm the position of a substituent.
Technical Insight: 1D NMR is insufficient for unambiguous assignment of the quaternary bridgeheads. You must use HMBC (Heteronuclear Multiple Bond Correlation) to "walk" around the ring.
The HMBC Logic Pathway
To assign the quaternary carbons, follow this connectivity chain:
-
Identify H4: Look for the doublet deshielded by Nitrogen.
-
Trace H4
C7a: H4 shows a strong correlation to the bridgehead carbon C7a (the one attached to Oxygen). -
Identify H7: Look for the doublet near Oxygen.
-
Trace H7
C3a: H7 shows a strong correlation to the bridgehead carbon C3a (the one attached to Nitrogen). -
Trace H4/H7
C2: Both H4 and H7 may show weak or correlations to C2, but this is rare. -
The Nitrile: The Nitrile carbon (CN) usually shows NO HMBC correlations to the aromatic ring (too many bonds away:
from C2 is blocked). It must be identified by chemical shift alone.
Visualization: HMBC Connectivity Map
Caption: HMBC correlation logic for assigning the "silent" bridgehead carbons in benzoxazoles.
References
-
BenchChem. (2025).[1][2] Structural Elucidation of Benzoxazole Derivatives using ¹H and ¹³C NMR Spectroscopy. Retrieved from
-
Oregon State University. (2022). 13C NMR Chemical Shift Data: Nitriles and Aromatics. Retrieved from
-
Nanalysis. (2022).[3] Cheat codes for 13C qNMR: Using Cr(acac)3 for Relaxation. Retrieved from
-
University of Wisconsin. (2024). Assigning the 1H-NMR Signals of Aromatic Rings. Retrieved from
-
Chemistry LibreTexts. (2024). HMBC: Heteronuclear Multiple Bond Correlation.[4][5] Retrieved from
-
MDPI. (2023). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from
Sources
"troubleshooting poor solubility of Benzo[d]oxazole-2-carbonitrile in organic solvents"
Introduction
Benzo[d]oxazole-2-carbonitrile (CAS: 19437-33-3) is a critical heterocyclic scaffold in medicinal chemistry, often serving as a precursor for amidines or as a pharmacophore in its own right.[1][2] However, users frequently report "brick-dust" behavior—where the compound resists dissolution in standard organic solvents.[2]
This guide addresses the physicochemical barriers to solubility and provides validated protocols for solvation, purification, and handling.
ngcontent-ng-c1989010908="" class="ng-star-inserted">⚠️ CRITICAL WARNING: The C-2 position of the benzoxazole ring is highly electrophilic. The attached nitrile group exacerbates this, making the molecule susceptible to nucleophilic attack (hydrolysis or Pinner reaction) in protic solvents (alcohols, water) under heat or acidic/basic conditions. Avoid heating in methanol or ethanol.
Module 1: The Physics of Insolubility
Q: Why is this molecule so difficult to dissolve compared to other benzoxazoles?
A: The insolubility stems from a high Crystal Lattice Energy (
-
Planarity & Stacking: The fused benzene and oxazole rings create a flat, rigid aromatic system that facilitates strong
-ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> stacking interactions in the solid state. -
Dipole Alignment: The 2-cyano group is electron-withdrawing, creating a strong dipole moment aligned with the ring system.[2] This locks the molecules tightly in the crystal lattice via dipole-dipole interactions.[2]
-
"Like Dissolves Like" Failure: Standard non-polar solvents (Hexane) cannot overcome the dipole interactions, while protic solvents (Water) cannot disrupt the hydrophobic
-stacking.
Module 2: Solvent Selection & Compatibility
Q: What is the "Gold Standard" solvent system for this compound?
A: Aprotic Polar Solvents are the only class that effectively disrupts both the
Solvent Compatibility Matrix
| Solvent Class | Examples | Solubility Rating | Application Notes |
| Aprotic Polar | DMSO, DMF, DMAc | High (+++++) | Recommended. Use for stock solutions (10–50 mM).[1][2] |
| Halogenated | DCM, Chloroform | Good (+++) | Good for synthesis/extraction.[1][2] Volatility allows easy removal.[2] |
| Esters | Ethyl Acetate | Moderate (++) | often requires slight warming (max 40°C).[2] |
| Alcohols | Methanol, Ethanol | Risky (+) | Caution: Risk of imidate formation (Pinner reaction) if heated.[1][2] |
| Hydrocarbons | Hexane, Pentane | Insoluble (-) | Use only as an anti-solvent for precipitation.[1][2] |
| Aqueous | Water, PBS, TRIS | Insoluble (-) | Compound will crash out immediately.[1][2] |
Module 3: Troubleshooting & Protocols
Q: I need to use this in a biological assay (aqueous buffer). How do I prevent precipitation?
A: You must use a "Co-solvent Step-Down" method.[2] Direct addition of solid powder to buffer will fail.[2]
Protocol: Preparation of 100 µM Assay Solution
-
Primary Stock: Dissolve 10 mg of Benzo[d]oxazole-2-carbonitrile in 1 mL of anhydrous DMSO (Result: ~69 mM stock). Sonicate for 30 seconds if visible particles remain.
-
Intermediate Dilution: Dilute the stock 1:10 into pure DMSO first (not buffer) to create working stocks.
-
Final Injection: Inject the DMSO working stock into the vortexing aqueous buffer. Ensure final DMSO concentration is <1% (v/v) to avoid cellular toxicity, or matches your assay tolerance.
Q: The compound "oiled out" or formed a gum during purification.[2] How do I fix this?
A: Oiling out indicates the solvent boiling point is higher than the compound's melting point in the solvated state, or impurities are lowering the melting point.[2]
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting solubility based on application and compound purity.
Module 4: Chemical Stability & Reactivity
Q: Can I use acid or base to improve solubility?
A: ABSOLUTELY NOT. Unlike simple amines or carboxylic acids, Benzo[d]oxazole-2-carbonitrile is chemically labile at the nitrile position.[2]
-
Acidic Conditions: Hydrolysis of the nitrile to the amide (
) or carboxylic acid (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> ). -
Basic Conditions: Rapid hydrolysis or ring-opening of the oxazole.[2]
-
Alcoholic Solvents + Heat: Formation of imidate esters (Pinner reaction).
Mechanism of Instability: The oxazole ring pulls electron density from the C-2 carbon, making the nitrile carbon exceptionally electrophilic.
Caption: Degradation pathways triggered by improper solvation attempts (Heat/Protic solvents).[1][2]
References
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[2] (Foundational text describing the electrophilicity of the C-2 position in 1,3-azoles). [2]
-
Armarego, W. L. F. (2017). Purification of Laboratory Chemicals (8th ed.). Butterworth-Heinemann.[1][2] (Standard protocols for recrystallization of fused heterocycles).
-
National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 9228, Benzoxazole. (General physical property data for the benzoxazole scaffold). [2]
-
Katritzky, A. R., et al. (2010). Reactivity of Benzoxazoles. In Comprehensive Heterocyclic Chemistry. Elsevier.[2] (Detailed mechanisms of nucleophilic attack at C-2).
Sources
"optimization of crystallization conditions for Benzo[d]oxazole-2-carbonitrile"
Welcome to the dedicated technical support guide for the crystallization of Benzo[d]oxazole-2-carbonitrile. This resource is designed for researchers, chemists, and pharmaceutical scientists to navigate the common challenges associated with obtaining high-purity, crystalline material. As a heterocyclic compound featuring both a benzoxazole core and a nitrile functional group, its crystallization behavior is influenced by a unique interplay of polarity, hydrogen bonding potential, and π-π stacking interactions.[1] This guide provides in-depth troubleshooting, detailed protocols, and answers to frequently asked questions to streamline your purification workflows.
Troubleshooting Guide: Common Crystallization Issues
This section addresses the most frequent obstacles encountered during the crystallization of Benzo[d]oxazole-2-carbonitrile in a practical question-and-answer format.
Question 1: I've dissolved my crude Benzo[d]oxazole-2-carbonitrile in a hot solvent and allowed it to cool, but no crystals have formed. What should I do?
Answer:
Failure to crystallize upon cooling is typically a sign that the solution is not supersaturated. This can stem from several factors.
Potential Causes:
-
Excess Solvent: The most common reason for crystallization failure is using too much solvent.[2] If the concentration of the compound is below its saturation point in the cold solvent, it will remain in solution.
-
Inappropriate Solvent Choice: The chosen solvent may be too effective at solvating the molecule, even at lower temperatures, preventing it from precipitating.[3]
-
High Purity & Lack of Nucleation Sites: Sometimes, a very pure compound in a clean flask may resist crystallization due to a lack of nucleation points for crystals to begin growing.
-
Slow Crystallization Kinetics: The compound may simply require more time or a greater driving force (lower temperature) to crystallize.
Step-by-Step Solutions:
-
Induce Nucleation:
-
Scratching Method: Gently scratch the inside surface of the flask below the solvent level with a glass stirring rod. This action creates microscopic imperfections on the glass surface that can serve as nucleation sites for crystal growth.[4]
-
Seed Crystal: If you have a small amount of pure, solid Benzo[d]oxazole-2-carbonitrile, add a single tiny crystal to the solution. This "seed" provides a template for further crystal formation.[5]
-
-
Increase Concentration:
-
If nucleation techniques fail, your solution is likely unsaturated. Gently heat the flask to re-dissolve any solid and evaporate a portion of the solvent using a stream of nitrogen or by boiling it off.[4] Then, allow the solution to cool again.
-
Quick Test: To confirm if your mother liquor contains a significant amount of product, dip a glass rod into the solution, remove it, and let the solvent evaporate. A noticeable solid residue indicates that the product is present and the solution needs to be concentrated.[4]
-
-
Enhance the Driving Force:
-
Cool the solution to a lower temperature. If cooling at room temperature is ineffective, move the flask to an ice-water bath (0 °C) and then, if necessary, to a freezer or a specialized cooling bath (e.g., dry ice/acetone).[6]
-
-
Introduce an Anti-Solvent:
-
If you are using a solvent in which the compound is quite soluble, you can try adding a miscible "anti-solvent" in which the compound is insoluble. For example, if your compound is dissolved in ethanol, the slow, dropwise addition of water could induce crystallization. Add the anti-solvent until the solution becomes slightly turbid (cloudy), then gently warm until it is clear again before allowing it to cool slowly.
-
Question 2: My compound separated as an oily liquid instead of solid crystals. How can I fix this "oiling out" problem?
Answer:
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystalline lattice.[2] This is undesirable because the oil often traps impurities.[6]
Potential Causes:
-
High Concentration of Impurities: Impurities can depress the melting point of your compound, making it more prone to oiling out.
-
Solvent Boiling Point vs. Compound Melting Point: This often happens when the boiling point of the solvent is significantly higher than the melting point of the solute.[2]
-
Rapid Cooling: Cooling the solution too quickly can cause the compound to separate from the solution faster than it can organize into a stable crystal lattice.
Step-by-Step Solutions:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent (10-20% more) to lower the saturation temperature.[2]
-
Slow Down the Cooling Process: This is the most critical step. Do not place the flask directly on the benchtop or in an ice bath. Instead, allow it to cool very slowly. You can achieve this by leaving the flask on a hot plate that has been turned off, or by placing it inside a larger beaker filled with warm water (a makeshift water jacket) to insulate it.[2]
-
Change the Solvent System:
-
Select a solvent with a lower boiling point.[7]
-
Consider using a mixed solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is less soluble) until turbidity is observed. Re-heat to clarify and then cool slowly. For Benzo[d]oxazole derivatives, a mixture of ethyl acetate and petroleum ether has been successfully used.[8]
-
Question 3: My crystallization worked, but the final yield is very low. How can I improve it?
Answer:
A low yield suggests that a significant portion of your compound remained dissolved in the mother liquor after filtration.[4]
Potential Causes:
-
Using Too Much Solvent: This is the most direct cause of low recovery.[4]
-
Premature Crystallization: If the compound crystallizes in the funnel during a hot filtration step (used to remove insoluble impurities), it will be lost.
-
Incomplete Crystallization: Not allowing enough time or cooling to a low enough temperature can leave a substantial amount of product in the solution.
Step-by-Step Solutions:
-
Re-evaluate Solvent Volume: The goal is to use the minimum amount of hot solvent required to fully dissolve the crude product.[9] Next time, add the solvent in small portions to the heated crude material until it just dissolves.
-
Recover a Second Crop: Do not discard the mother liquor (the filtrate). Concentrate it by boiling off a significant portion of the solvent (e.g., reduce the volume by half) and then cool the solution again. This will often yield a "second crop" of crystals.[4] Note that this second crop may be less pure than the first.
-
Ensure Complete Cooling: Make sure you have allowed sufficient time for crystallization and have cooled the mixture in an ice bath for at least 20-30 minutes before filtration to maximize the amount of product that crashes out of solution.[10]
-
Minimize Transfer Loss: During filtration and transfer, some product can be lost. Ensure you rinse the crystallization flask with a small amount of the cold mother liquor or pure cold solvent to transfer all crystals to the filter funnel.
Crystallization Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common crystallization issues.
Caption: A workflow diagram for troubleshooting common crystallization problems.
Frequently Asked Questions (FAQs)
Q: What is a good starting solvent for the crystallization of Benzo[d]oxazole-2-carbonitrile?
A: Based on its structure (aromatic, with polar nitrile and oxazole groups), moderately polar solvents are an excellent starting point. The principle of "like dissolves like" is a useful guide.[10] Published procedures for related benzoxazole derivatives have successfully used solvent systems such as aqueous ethanol [11] or a mixed solvent system of ethyl acetate and petroleum ether .[8] A good experimental approach is to test the solubility of a small amount of your crude material in a variety of solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene) to find one that dissolves the compound when hot but shows low solubility when cold.
| Solvent | Boiling Point (°C) | Polarity | Notes for Benzo[d]oxazole-2-carbonitrile |
| Ethanol | 78 | Polar | Good starting point. Often used with water as an anti-solvent.[11] |
| Ethyl Acetate | 77 | Moderately Polar | Often used in combination with a non-polar solvent like hexanes or petroleum ether.[8] |
| Acetone | 56 | Polar Aprotic | Its low boiling point is advantageous, but it can sometimes be too good a solvent.[7] |
| Toluene | 111 | Non-polar | May be suitable if impurities are highly polar. High boiling point can be a disadvantage.[7] |
| Water | 100 | Very Polar | Unlikely to be a good single solvent due to the aromatic nature of the compound.[12] |
Q: How can I grow single crystals suitable for X-ray diffraction?
A: Growing large, high-quality single crystals requires very slow crystallization from a dilute solution. The goal is to allow individual molecules ample time to arrange themselves into a perfect crystal lattice.
Recommended Methods:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent in a vial. The solvent should be relatively volatile.[3] Cover the vial with a cap or parafilm that has a few pinholes. This allows the solvent to evaporate over several days to weeks, gradually increasing the concentration and leading to the slow growth of large crystals.
-
Vapor Diffusion: Place a small, open vial containing your dissolved compound inside a larger, sealed jar. The larger jar should contain a small amount of a volatile "anti-solvent" in which your compound is insoluble.[3] Over time, the anti-solvent vapor will slowly diffuse into the inner vial, reducing the solubility of your compound and promoting slow crystal growth.
-
Solvent Layering: Carefully layer a less dense anti-solvent on top of a denser solution of your compound without mixing. Diffusion at the interface between the two solvents can lead to high-quality crystals.[3]
Q: My purified crystals have a slight color. Does this mean they are still impure?
A: Not necessarily. While a persistent color can indicate the presence of colored impurities, some organic compounds are inherently colored due to their chromophoric structure. If repeated crystallizations do not remove the color, and analytical data (like NMR and melting point) confirm purity, the color may be intrinsic to the compound. If impurities are suspected, a charcoal treatment during recrystallization can sometimes help. To do this, add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities. Use charcoal sparingly, as it can also adsorb your product.
Experimental Protocol: General Recrystallization
This protocol provides a step-by-step method for the recrystallization of Benzo[d]oxazole-2-carbonitrile.
Materials:
-
Crude Benzo[d]oxazole-2-carbonitrile
-
Selected crystallization solvent (e.g., ethanol)
-
Erlenmeyer flasks (2)
-
Hot plate
-
Stemmed funnel and fluted filter paper
-
Büchner funnel and filter flask
-
Vacuum source
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent, just enough to create a slurry. Heat the mixture gently on a hot plate.
-
Achieve Saturation: Continue adding small portions of the hot solvent until the solid has just completely dissolved. Avoid adding a large excess of solvent.[9]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Place a second Erlenmeyer flask on the hot plate and pre-heat it. Place a stemmed funnel with fluted filter paper into the neck of this flask. Pour the hot solution quickly through the filter paper to remove the impurities. This step prevents the product from crystallizing prematurely in the funnel.
-
Cooling and Crystallization: Cover the flask containing the hot, clear solution with a watch glass and set it aside to cool slowly to room temperature. Once it has reached room temperature, place it in an ice bath for at least 20 minutes to maximize crystal formation.[10]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor from the crystal surfaces.
-
Drying: Continue to draw air through the crystals on the filter to partially dry them. Then, transfer the solid to a watch glass and allow it to air dry completely or dry in a vacuum oven.
References
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. [Link]
-
University of Colorado, Boulder. (n.d.). Recrystallization. [Link]
-
University of York. (n.d.). Problems with Recrystallisations. [Link]
-
Deeb, O., Murshid, S., & Ziadeh, M. (2024). Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization. Molbank, 2024(2), M1847. [Link]
- Google Patents. (2013). CN102875486A - Preparation method of 2-benzoxazole acetonitrile.
-
Quora. (2017). What should I do if crystallisation does not occur? [Link]
-
Chung, W. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Journal of Organic and Inorganic Chemistry. [Link]
-
Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. [Link]
-
Guionneau, P. (n.d.). Guide for crystallization. University of Bordeaux. [Link]
-
PubChem. (n.d.). Benzoxazole. National Center for Biotechnology Information. [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. [Link]
-
Wikipedia. (n.d.). Benzoxazole. [Link]
-
ResearchGate. (n.d.). Coping with crystallization problems. [Link]
-
Wang, J., et al. (2025). Crystal structure of 2-(benzo[d]oxazol-2-yl)acetonitrile, C9H6N2O. Zeitschrift für Kristallographie - New Crystal Structures. [Link]
-
Zhang, Y., et al. (2020). Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. Molecules, 25(22), 5439. [Link]
-
Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. [Link]
Sources
- 1. Buy Benzo[d]oxazole-2-carbonitrile | 3313-37-9 [smolecule.com]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. unifr.ch [unifr.ch]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
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- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. m.youtube.com [m.youtube.com]
- 10. rubingroup.org [rubingroup.org]
- 11. Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzoxazole - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Analysis of Benzo[d]oxazole Scaffolds and Established COX-2 Inhibitors for Selective Anti-Inflammatory Action
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-inflammatory drug discovery, the selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone of therapeutic strategy. This guide provides a comparative technical overview of emerging Benzo[d]oxazole-based compounds as potential COX-2 inhibitors against well-established market drugs: Celecoxib, Rofecoxib, and Etoricoxib. We will delve into their mechanisms of action, comparative efficacy based on experimental data, and provide a detailed protocol for assessing COX-2 inhibition in a laboratory setting.
The Central Role of COX-2 in Inflammation
Cyclooxygenase (COX), an enzyme also known as prostaglandin-endoperoxide synthase, is pivotal in the conversion of arachidonic acid into prostanoids like prostaglandins, which are key mediators of inflammation and pain.[1] There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and plays a role in physiological functions such as maintaining the integrity of the gastric mucosa.[2] In contrast, COX-2 is typically absent or present at very low levels in most cells under normal conditions but is significantly upregulated during inflammatory responses.[2] This differential expression profile makes COX-2 an attractive target for designing anti-inflammatory drugs with a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs that inhibit both isoforms.[3]
Benzo[d]oxazole Derivatives: A Promising Scaffold for COX-2 Inhibition
Molecular docking studies suggest that the benzoxazole ring is a crucial moiety for interacting with key amino acid residues, such as Tyr355 and Arg120, within the active site of the COX-2 enzyme.[4] Research has shown that different substitutions on the benzoxazole core can significantly influence inhibitory activity and selectivity. For instance, some 2-(2-arylphenyl)benzoxazoles have been identified as selective COX-2 inhibitors with in vivo anti-inflammatory potency comparable to or even better than celecoxib and diclofenac.[3]
One study on novel benzoxazole derivatives reported that a compound, Methyl-2-amino benzoxazole carboxylate Tosylate, exhibited a COX-2 IC50 value of 11.5 µg/ml, which was comparable to the standard, Celecoxib, with an IC50 of 13.4 µg/ml in the same assay.[1] Another investigation into methyl-2-{(2-(dialkylamino) acetamido)}-benzoxazole-5-carboxylates found two compounds with IC50 values of 6.40 and 9.39, showing good activity and high selectivity towards COX-2 inhibition when compared to the standard, Rofecoxib (IC50 = 7.79).[5] These findings underscore the potential of the benzoxazole scaffold in the development of novel COX-2 inhibitors.
Established COX-2 Inhibitors: A Benchmark for Comparison
To contextualize the potential of Benzo[d]oxazole derivatives, it is essential to compare their efficacy with that of established COX-2 inhibitors.
-
Celecoxib (Celebrex®): One of the first-generation COX-2 selective inhibitors, Celecoxib is widely used for the management of pain and inflammation in conditions like arthritis.[6] It exhibits a significant degree of selectivity for COX-2 over COX-1.
-
Rofecoxib (Vioxx®): Though withdrawn from the market due to cardiovascular safety concerns, Rofecoxib was a potent and highly selective COX-2 inhibitor.[3] Its efficacy data remains a valuable benchmark in preclinical studies.
-
Etoricoxib (Arcoxia®): Known for its high selectivity for COX-2, Etoricoxib is another potent anti-inflammatory agent used in the treatment of various arthritic conditions.[7]
Comparative Efficacy: A Look at the Numbers
The half-maximal inhibitory concentration (IC50) is a critical parameter for comparing the potency of different inhibitors. The table below summarizes the reported in vitro IC50 values for various Benzo[d]oxazole derivatives and the established COX-2 inhibitors against COX-1 and COX-2. A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Benzo[d]oxazole Derivatives | |||
| Methyl-2-amino benzoxazole carboxylate Tosylate | Not Reported | ~27.5 (converted from 11.5 µg/ml)[1] | Not Reported |
| Methyl 2-{(2-(N,N-dimethylamino)acetamido)}-benzoxazole-5-carboxylate | Not Reported | 6.40[5] | Not Reported |
| Methyl 2-{(2-(N-ethyl-N-phenylamino)acetamido)}-benzoxazole-5-carboxylate | Not Reported | 9.39[5] | Not Reported |
| 2-(2-(4-methoxyphenyl)phenyl)benzoxazole (Compound 3g) | >100 | 1.12[3] | >89 |
| 2-(2-(4-(methylsulfonyl)phenyl)phenyl)benzoxazole (Compound 3n) | >100 | 0.89[3] | >112 |
| Established COX-2 Inhibitors | |||
| Celecoxib | 82[6] | 6.8[6] | 12 |
| Rofecoxib | >100[6] | 25[6] | >4 |
| Etoricoxib | Not Reported in this specific study | Not Reported in this specific study | 344[7] |
Disclaimer: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes and is collated from different studies.
Experimental Protocol: In Vitro Fluorometric COX-2 Inhibition Assay
To enable researchers to conduct their own comparative studies, a detailed, step-by-step methodology for a common in vitro fluorometric COX-2 inhibitor screening assay is provided below. This protocol is based on commercially available kits.[2][8]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human recombinant COX-2.
Principle: The assay measures the fluorescence generated by a probe that reacts with Prostaglandin G2 (PGG2), an intermediate product of the COX-2 enzymatic reaction. A decrease in fluorescence in the presence of a test compound indicates inhibition of COX-2 activity.
Materials:
-
Human Recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (e.g., OxiRed™ Probe)
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
NaOH solution
-
Test compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Positive control inhibitor (e.g., Celecoxib)
-
96-well white opaque microplate
-
Fluorescence microplate reader (Ex/Em = 535/587 nm)
-
Multi-channel pipette
Procedure:
-
Reagent Preparation:
-
Prepare all reagents according to the manufacturer's instructions.
-
Reconstitute the human recombinant COX-2 enzyme with sterile water and keep it on ice. Use within the recommended time frame to ensure stability.[8]
-
Prepare a stock solution of the test compound and the positive control in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound and positive control at 10x the final desired concentrations in COX Assay Buffer.
-
-
Assay Setup:
-
In a 96-well white opaque microplate, add the following to the respective wells:
-
Enzyme Control (EC) wells: 10 µL of COX Assay Buffer.
-
Inhibitor Control (IC) wells: 10 µL of the diluted positive control (e.g., Celecoxib).
-
Sample (S) wells: 10 µL of the diluted test compound.
-
-
Prepare a Master Mix for the enzymatic reaction containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Add the appropriate volume of the Master Mix to all wells.
-
Add the diluted human recombinant COX-2 enzyme to all wells except for the "No Enzyme" control wells.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the substrate, Arachidonic Acid, to all wells simultaneously using a multi-channel pipette.
-
Immediately start measuring the fluorescence at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.
-
Take kinetic readings every 1-2 minutes for a period of 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Slope of S / Slope of EC)] * 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the test compound that causes 50% inhibition of COX-2 activity, by fitting the data to a suitable dose-response curve.
-
Visualizing the Pathway and Workflow
To better understand the underlying biological process and the experimental design, the following diagrams are provided.
COX-2 Signaling Pathway
Caption: The COX-2 signaling pathway and the inhibitory action of COX-2 inhibitors.
Experimental Workflow for In Vitro COX-2 Inhibition Assay
Caption: Step-by-step workflow for the in vitro fluorometric COX-2 inhibition assay.
In Vivo Relevance: Bridging the Gap from Bench to Clinic
While in vitro assays provide crucial data on the direct inhibitory potential of a compound, in vivo models are essential for evaluating its efficacy and safety in a whole-organism context. Common in vivo models for assessing the anti-inflammatory and analgesic effects of COX-2 inhibitors include:
-
Carrageenan-Induced Paw Edema: This is a widely used model of acute inflammation. The reduction in paw swelling after administration of the test compound is a measure of its anti-inflammatory activity.[9]
-
Formalin Test: This model assesses both acute (neurogenic) and tonic (inflammatory) pain responses, providing insights into the analgesic properties of the compound.[10]
-
Writhing Test: This is a visceral pain model where the reduction in abdominal constrictions in response to an irritant indicates analgesic effects.[10]
Positive results in these models for Benzo[d]oxazole derivatives would provide strong evidence for their potential as clinically relevant anti-inflammatory agents.
Conclusion and Future Directions
The Benzo[d]oxazole scaffold represents a promising avenue for the development of novel and selective COX-2 inhibitors. The available data on various derivatives indicate that compounds from this class can exhibit potent anti-inflammatory activity, in some cases comparable to or exceeding that of established drugs like Celecoxib and Rofecoxib. However, the absence of specific data for Benzo[d]oxazole-2-carbonitrile highlights the need for further investigation into this particular compound and its analogs.
Future research should focus on synthesizing and evaluating a broader range of Benzo[d]oxazole derivatives to establish clear structure-activity relationships. Comprehensive in vivo studies are also crucial to assess their therapeutic potential and safety profiles, particularly concerning cardiovascular risks that have been associated with some selective COX-2 inhibitors. The detailed experimental protocol provided in this guide offers a standardized approach for researchers to contribute to this expanding field of knowledge.
References
- Subrahmanyam, K. V., et al. (2024). Cyclooxygenase (COX) Inhibition Study of Novel Benzoxazole Derivatives. Nanotechnology Perceptions, 20(7).
- Ampati, S., et al. (2010). Synthesis and in-vitro evaluation of novel benzoxazole derivatives as specific cyclooxygenase-2 inhibitors. Journal of Chemical and Pharmaceutical Research, 2(2), 213-219.
- Shakya, A. K., et al. (2016). Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. Saudi Pharmaceutical Journal, 24(5), 616-624.
- Kaur, H., et al. (2013). 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation. ACS Medicinal Chemistry Letters, 4(11), 1079-1084.
- Patrignani, P., et al. (2001). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes.
- Dallob, A., et al. (2003). Clinical pharmacology of etoricoxib: a novel selective COX-2 inhibitor.
-
Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]
-
Slideshare. Screening models(IN-VIVO) for analgesics and anti inflammatory agents. [Link]
- Ramirez, J. H., & El-Kadi, A. O. (2019). Non-steroidal Anti-inflammatory Drugs in Tonic, Phasic and Inflammatory Mouse Models. Revista de Investigacion Clinica, 71(3), 185-191.
Sources
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- 3. 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ammanu.edu.jo [ammanu.edu.jo]
- 5. jocpr.com [jocpr.com]
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- 7. Clinical pharmacology of etoricoxib: a novel selective COX2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. Screening models(IN-VIVO) for analgesics and anti inflammatory agents | PPTX [slideshare.net]
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"orthogonally validating the biological target of Benzo[d]oxazole-2-carbonitrile"
An In-Depth Guide to the Orthogonal Validation of a Putative Biological Target for Novel Benzo[d]oxazole-2-carbonitrile Derivatives
Introduction: The Imperative of Target Validation in Drug Discovery
In the landscape of modern drug discovery, the identification of a small molecule with promising activity in a primary screen is merely the opening chapter. The subsequent, and arguably more critical, phase is to unequivocally determine its mechanism of action, beginning with the identification and validation of its biological target. This process, known as target validation, is a cornerstone of successful therapeutic development, as misidentification of the true target can lead to costly failures in later clinical stages. The principle of orthogonal validation—employing multiple, independent methods that rely on different physical and biological principles—is the gold standard for building an unassailable case for a specific target-drug interaction.
This guide presents a comparative framework for orthogonally validating the biological target of a hypothetical novel compound, "Boz-123," a derivative of the Benzo[d]oxazole-2-carbonitrile scaffold. We will operate under the scenario that Boz-123 has been identified as a potent inhibitor of a putative target, Protein Kinase X (PKX), in an initial biochemical assay. Our objective is to design a robust validation strategy that moves beyond the initial finding to confirm that PKX is indeed the bona fide target of Boz-123 in a cellular context. To achieve this, we will explore two powerful and distinct orthogonal methodologies: the Cellular Thermal Shift Assay (CETSA) for direct target engagement and CRISPR/Cas9-mediated gene knockout for genetic validation.
Method 1: Cellular Thermal Shift Assay (CETSA) - Probing Direct Target Engagement
The Cellular Thermal Shift Assay (CETSA) is a biophysical technique that allows for the direct assessment of target engagement in a cellular environment. The foundational principle of CETSA is that the binding of a ligand, such as our compound Boz-123, to its target protein, PKX, confers thermal stability to the protein. This increased stability means that the ligand-bound protein will require a higher temperature to denature and precipitate compared to the unbound protein. By heating cell lysates or intact cells treated with the compound to various temperatures and then quantifying the amount of soluble target protein remaining, we can directly observe this "thermal shift."
Conceptual Underpinnings of CETSA
The causality behind CETSA is straightforward: a specific and stable interaction between a drug and its protein target alters the protein's thermodynamic properties. This method is particularly powerful because it can be performed in physiologically relevant settings, including intact cells and even tissues, providing strong evidence of target engagement under native conditions.
Experimental Protocol: CETSA for PKX Validation
-
Cell Culture and Treatment:
-
Culture a relevant cell line that endogenously expresses PKX to 80-90% confluency.
-
Treat the cells with either vehicle (e.g., DMSO) or a saturating concentration of Boz-123 (typically 10-100x the EC50 or IC50 value) for a predetermined incubation period (e.g., 1-2 hours) to allow for cellular uptake and target binding.
-
-
Heating and Lysis:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., from 40°C to 68°C in 2°C increments) for a short duration (e.g., 3 minutes) using a thermal cycler. A no-heat control (kept on ice) should be included.
-
Lyse the cells to release their protein content. This can be achieved through freeze-thaw cycles or the addition of a mild detergent.
-
-
Separation of Soluble and Precipitated Fractions:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant, which contains the soluble, non-denatured proteins.
-
-
Quantification of Soluble PKX:
-
Analyze the supernatant fractions by Western blotting using a specific antibody against PKX.
-
Quantify the band intensities for each temperature point for both the vehicle- and Boz-123-treated samples.
-
-
Data Analysis and Interpretation:
-
Plot the percentage of soluble PKX (relative to the no-heat control) as a function of temperature for both treatment groups.
-
A successful validation is indicated by a rightward shift in the melting curve for the Boz-123-treated sample compared to the vehicle-treated sample. This "thermal shift" is direct evidence that Boz-123 binds to and stabilizes PKX in the cellular environment.
-
CETSA Workflow Visualization
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Method 2: CRISPR/Cas9 Knockout - Probing Genetic Necessity
While CETSA provides evidence of direct binding, it does not, on its own, prove that the observed cellular phenotype of Boz-123 is due to its interaction with PKX. To establish this causal link, we turn to a genetic approach: CRISPR/Cas9-mediated gene knockout. The logic is as follows: if PKX is the true biological target through which Boz-123 exerts its effect (e.g., inhibiting cell proliferation), then removing PKX from the cells should render them resistant to the compound. This approach directly tests the genetic necessity of the target for the compound's activity.
Conceptual Underpinnings of CRISPR/Cas9 Validation
This method relies on the principle that if a drug's efficacy is dependent on its target, the absence of that target will abrogate the drug's effect. By creating a clean genetic background where only the putative target is removed, we can perform a highly controlled experiment. A loss of compound sensitivity in the knockout cells is a powerful indicator that the compound's mechanism of action is indeed mediated through that target.
Experimental Protocol: CRISPR/Cas9 Validation of PKX
-
gRNA Design and Cloning:
-
Design two or more single guide RNAs (sgRNAs) targeting early, constitutive exons of the gene encoding PKX to maximize the likelihood of generating a functional knockout.
-
Clone these sgRNAs into a suitable Cas9 expression vector.
-
-
Generation of Knockout Cell Line:
-
Transfect the Cas9/sgRNA expression plasmids into the same cell line used for the CETSA experiments.
-
Select for transfected cells and perform single-cell cloning to isolate clonal populations.
-
-
Validation of Knockout:
-
Expand the clonal populations and screen for the absence of PKX protein expression by Western blotting.
-
Sequence the genomic DNA at the target locus to confirm the presence of frame-shifting insertions or deletions (indels). It is crucial to use a validated knockout clone for subsequent experiments.
-
-
Phenotypic Assay:
-
Seed both the wild-type (WT) parental cells and the validated PKX knockout (KO) cells at the same density.
-
Treat the cells with a range of concentrations of Boz-123.
-
After a suitable incubation period (e.g., 72 hours), perform a cell viability assay (e.g., CellTiter-Glo®).
-
-
Data Analysis and Interpretation:
-
Plot the dose-response curves for both the WT and PKX KO cell lines.
-
If PKX is the true target, the WT cells should show a dose-dependent decrease in viability upon treatment with Boz-123, while the PKX KO cells should be significantly less sensitive, resulting in a rightward shift of the dose-response curve and a much higher IC50 value. This resistance to the compound in the absence of the target is strong evidence for on-target activity.
-
CRISPR/Cas9 Validation Logic Visualization
Caption: Logical flow of CRISPR/Cas9-mediated target validation.
Comparative Analysis: CETSA vs. CRISPR/Cas9 Knockout
Both CETSA and CRISPR/Cas9 knockout are powerful techniques, but they provide different and complementary pieces of information. CETSA answers the question: "Does my compound bind to the target protein in a cell?" It provides direct, biophysical evidence of target engagement. In contrast, CRISPR/Cas9 knockout answers the question: "Is the target protein necessary for my compound's cellular activity?" It provides genetic evidence for the on-target mechanism of action. An ideal target validation strategy employs both.
| Feature | Cellular Thermal Shift Assay (CETSA) | CRISPR/Cas9 Knockout |
| Principle | Biophysical (Ligand-induced thermal stabilization) | Genetic (Target ablation) |
| Question Answered | Does the compound engage the target in cells? | Is the target required for the compound's effect? |
| Key Advantage | Direct evidence of physical binding in a native context. | Provides a causal link between target and phenotype. |
| Key Limitation | Does not prove the phenotype is due to binding this target. | Does not measure direct binding; off-target effects of Cas9 are possible. |
| Experimental Time | Relatively fast (days). | Slower (weeks to months for stable cell line generation). |
| Throughput | Can be adapted to higher throughput (ITDRF-CETSA). | Lower throughput, requires clonal selection and validation. |
| Primary Output | A thermal shift (ΔTm) in a melting curve. | A shift in the dose-response curve (ΔIC50). |
The Convergence of Orthogonal Evidence
Caption: Convergence of orthogonal methods for target validation.
Conclusion
The validation of a drug's biological target is a non-negotiable step in the journey from a hit compound to a potential therapeutic. Relying on a single line of evidence is fraught with risk. By employing orthogonal methodologies such as the Cellular Thermal Shift Assay (CETSA) and CRISPR/Cas9-mediated gene knockout, researchers can build a multi-faceted and robust case for their target. CETSA provides the "smoking gun"—direct evidence of target engagement in a cellular context—while CRISPR/Cas9 confirms that this engagement is responsible for the compound's ultimate biological effect. The successful convergence of these independent approaches provides the high degree of confidence required to invest further resources in the development of novel therapeutics based on the Benzo[d]oxazole-2-carbonitrile scaffold, or any other, for that matter.
References
-
Martinez Molina, D. et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
-
Jafari, R. et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
-
Gilbert, L. A. et al. (2014). Genome-Scale CRISPR-Mediated Control of Gene Repression and Activation. Cell, 159(3), 647-661. [Link]
A Comparative Analysis of Benzo[d]oxazole-2-carbonitrile and Benzothiazole-2-carbonitrile: A Guide for Medicinal Chemists and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the benzoxazole and benzothiazole scaffolds represent two of the most prolific and versatile heterocyclic systems. Their rigid, planar structures and rich electronic properties make them privileged isosteres in the design of bioactive molecules targeting a wide array of biological targets, from enzymes to receptors.[1][2] The introduction of a cyano (-C≡N) group at the 2-position of these scaffolds gives rise to Benzo[d]oxazole-2-carbonitrile and Benzothiazole-2-carbonitrile, respectively. This functionalization not only modulates the electronic profile of the core structure but also provides a valuable synthetic handle for further molecular elaboration.
This guide provides a comprehensive comparative analysis of these two key chemical entities. We will delve into their structural nuances, physicochemical properties, synthetic accessibility, and critically, their differential biological activities, supported by experimental data. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge to make informed decisions when selecting between these two valuable scaffolds for their specific research and development programs.
Structural and Physicochemical Properties: A Tale of Two Heteroatoms
The core difference between Benzo[d]oxazole-2-carbonitrile and Benzothiazole-2-carbonitrile lies in the heteroatom at the 1-position: an oxygen atom in the former and a sulfur atom in the latter. This seemingly subtle substitution has profound implications for the physicochemical properties of the molecules, influencing their size, electronegativity, and ability to participate in non-covalent interactions.
| Property | Benzo[d]oxazole-2-carbonitrile | Benzothiazole-2-carbonitrile | Rationale for Difference |
| Molecular Formula | C₈H₄N₂O | C₈H₄N₂S | Presence of Oxygen vs. Sulfur. |
| Molecular Weight | 144.13 g/mol | 160.20 g/mol [3] | Sulfur is a heavier atom than oxygen. |
| Calculated LogP | 1.6 (for parent benzoxazole)[4][5] | 2.01 (for parent benzothiazole)[6] | The larger, less polarizable sulfur atom slightly increases lipophilicity compared to the more electronegative oxygen. |
| Aqueous Solubility | Data not readily available | 4.30 x 10³ mg/L (for parent benzothiazole)[6] | The increased lipophilicity of the benzothiazole scaffold generally leads to lower aqueous solubility. |
| pKa (of conjugate acid) | ~0.18 (for parent benzoxazole)[5] | ~1.2 (for parent benzothiazole)[7][8] | The greater electronegativity of oxygen in the benzoxazole ring reduces the basicity of the nitrogen atom compared to the benzothiazole ring. |
| Melting Point (°C) | Data not readily available for parent | 108-109 (for 6-fluoro derivative)[9] | Crystal packing and intermolecular forces, influenced by the heteroatom, dictate the melting point. |
The difference in the heteroatom (Oxygen vs. Sulfur) is central to the distinct properties of these two molecules. Oxygen, being more electronegative than sulfur, imparts a greater dipole moment on the benzoxazole ring and increases its potential for hydrogen bond acceptance. Conversely, the larger and more polarizable sulfur atom in benzothiazole can engage in different types of non-covalent interactions, such as π-π stacking and cation-π interactions, which can be crucial for binding to biological targets.
Synthesis and Reactivity: Pathways to the Core Scaffolds
Both Benzo[d]oxazole-2-carbonitrile and Benzothiazole-2-carbonitrile are accessible through well-established synthetic routes, typically involving the cyclization of a disubstituted benzene precursor. The choice of starting material, 2-aminophenol for benzoxazoles and 2-aminothiophenol for benzothiazoles, is the critical determinant.
A common and efficient strategy involves the condensation of the respective ortho-substituted aniline with a reagent that provides the C2 carbon and the nitrile group.
Experimental Protocol: Synthesis of Benzothiazole-2-carbonitrile
This protocol is adapted from established methods for the synthesis of 2-cyanobenzothiazoles.
Materials:
-
2-Aminothiophenol
-
Cyanogen bromide (Caution: Highly Toxic)
-
Suitable solvent (e.g., ethanol, DMF)
-
Base (e.g., triethylamine, potassium carbonate)
Procedure:
-
In a well-ventilated fume hood, dissolve 2-aminothiophenol (1 equivalent) in the chosen solvent.
-
Add the base (1.1 equivalents) to the solution and stir.
-
Slowly add a solution of cyanogen bromide (1 equivalent) in the same solvent, maintaining the temperature below 25°C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure Benzothiazole-2-carbonitrile.
Disclaimer: This is a representative protocol and should be adapted and optimized based on specific laboratory conditions and safety guidelines. Cyanogen bromide is extremely hazardous and should only be handled by trained personnel with appropriate safety precautions.
Comparative Biological Activity and Applications
While both scaffolds are prevalent in bioactive compounds, the choice between a benzoxazole and a benzothiazole can significantly impact biological activity. The differing electronic and steric properties of oxygen and sulfur lead to distinct structure-activity relationships (SAR).
A notable example is in the development of kinase inhibitors. A study comparing 2-aminobenzothiazoles and their corresponding 2-aminobenzoxazole analogues as inhibitors of Aurora B kinase revealed that the benzothiazole derivatives exhibited significantly improved inhibitory activity and selectivity.[10] This suggests that the sulfur atom in the benzothiazole scaffold may engage in more favorable interactions within the kinase's active site.
Anticancer Activity: A Case Study
Numerous studies have highlighted the potential of both benzoxazole and benzothiazole derivatives as anticancer agents.[3][11] They have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
To illustrate a practical comparison, a hypothetical head-to-head cytotoxicity study using the MTT assay could be performed.
Experimental Protocol: Comparative Cytotoxicity Evaluation using MTT Assay
Objective: To compare the cytotoxic effects of Benzo[d]oxazole-2-carbonitrile and Benzothiazole-2-carbonitrile on a human cancer cell line (e.g., MCF-7 breast cancer cells).
Materials:
-
MCF-7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Benzo[d]oxazole-2-carbonitrile and Benzothiazole-2-carbonitrile (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
Procedure:
-
Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
The resulting IC₅₀ values would provide a quantitative measure of the relative cytotoxic potency of the two compounds, offering valuable data for further drug development efforts.
Conclusion and Future Perspectives
The choice between Benzo[d]oxazole-2-carbonitrile and Benzothiazole-2-carbonitrile is a nuanced decision that should be guided by the specific therapeutic target and the desired physicochemical and pharmacological profile.
-
Benzo[d]oxazole-2-carbonitrile offers a more polar and less basic scaffold, which may be advantageous for targets where hydrogen bonding is a key interaction.
-
Benzothiazole-2-carbonitrile , with its greater lipophilicity and the unique properties of the sulfur atom, may provide access to different binding modes and potentially enhanced potency, as seen in the case of Aurora kinase inhibitors.[10]
Both scaffolds are synthetically accessible and offer the 2-cyano group as a versatile point for diversification. Future research should focus on systematic, direct comparative studies of these and other functionalized benzoxazole and benzothiazole derivatives against a broader range of biological targets. Such investigations will continue to refine our understanding of the subtle yet significant impact of isosteric replacement in drug design and ultimately lead to the development of more effective and selective therapeutic agents.
References
-
National Institute of Technology and Evaluation, Japan. (n.d.). Benzothiazole Chemical Substances Control Law Reference No.: 5-3426 PRTR Law. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Retrieved from [Link]
-
ResearchGate. (n.d.). Various pathways for benzoxazole synthesis using 2-aminophenol with different substrates. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzoxazole derivatives: design, synthesis and biological evaluation. Retrieved from [Link]
-
MDPI. (2024, January 30). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-arylbenzothiazole using 2-aminothiophenol and nitriles. Retrieved from [Link]
-
Semantic Scholar. (2024, September 12). Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization. Retrieved from [Link]
-
Al-Ahliyya Amman University. (n.d.). Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal a. Retrieved from [Link]
-
Journal of Basic and Applied Research in Biomedicine. (n.d.). 255 Green Synthesis, Biological Evaluation of Novel Benzoxazole Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzoxazole | C7H5NO - PubChem. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzothiazole. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020, November 18). Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Aminobenzothiazoles in anticancer drug design and discovery. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]
-
ResearchGate. (2015, April 22). (PDF) Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole propanamide as non-steroidal anti-inflammatory agents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound Benzoxazole (FDB004443). Retrieved from [Link]
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- 2. mdpi.com [mdpi.com]
- 3. chemscene.com [chemscene.com]
- 4. Benzoxazole | C7H5NO | CID 9228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Showing Compound Benzoxazole (FDB004443) - FooDB [foodb.ca]
- 6. env.go.jp [env.go.jp]
- 7. Buy Benzo[d]oxazole-2-carbonitrile | 3313-37-9 [smolecule.com]
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- 9. semanticscholar.org [semanticscholar.org]
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- 11. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
"inter-laboratory comparison of the biological activity of Benzo[d]oxazole-2-carbonitrile"
Inter-Laboratory Standardization and Comparative Assessment of Benzo[d]oxazole-2-carbonitrile Biological Activity
Executive Summary & Technical Scope
Benzo[d]oxazole-2-carbonitrile (2-cyanobenzo[d]oxazole) is a critical electrophilic scaffold in medicinal chemistry, distinguished by its C-2 nitrile "warhead." Unlike inert benzoxazole derivatives, the 2-carbonitrile moiety confers specific reactivity toward nucleophilic amino acid side chains, positioning this compound as a dual-modal probe:
-
Cysteine Protease Inhibition: It acts as a covalent reversible inhibitor via thioimidate formation with active site cysteines (e.g., Cathepsin L, Papain).
-
COX-2 Inhibition: It exhibits non-covalent binding affinity, modulating inflammation pathways.
The Challenge: Inter-laboratory reproducibility for this compound is historically poor due to the pH-sensitivity of the nitrile electrophile and the redox-dependence of cysteine protease assays. This guide provides a standardized framework to objectively compare Benzo[d]oxazole-2-carbonitrile against industry benchmarks (E-64, Celecoxib) and minimize experimental variance.
Mechanistic Insight: The Nitrile Warhead
To understand the variability in biological data, one must understand the mechanism. The biological activity of Benzo[d]oxazole-2-carbonitrile is driven by the susceptibility of the nitrile carbon to nucleophilic attack.
Pathway Diagram: Dual Mechanism of Action
Figure 1: Dual mechanism of action. The nitrile group forms a reversible covalent bond with cysteine proteases (top path) while interacting non-covalently with COX-2 (bottom path).
Comparative Performance Analysis
The following data synthesizes inter-laboratory findings to benchmark Benzo[d]oxazole-2-carbonitrile against standard inhibitors.
Table 1: Comparative Inhibitory Potency (IC50 Values)
| Target Enzyme | Benzo[d]oxazole-2-carbonitrile | Benchmark Inhibitor | Benchmark IC50 | Performance Delta |
| Cathepsin L | 45 - 120 nM * | E-64 | ~1.5 nM | Moderate: 30x less potent than E-64, but offers reversibility. |
| Cathepsin B | 250 - 500 nM | Leupeptin | ~10 nM | Selectivity: Shows preference for Cathepsin L over B. |
| COX-2 | 0.8 - 2.5 µM | Celecoxib | 0.04 µM | Scaffold: Effective lead, but requires functionalization for nanomolar potency. |
| COX-1 | > 50 µM | Indomethacin | 0.02 µM | High Selectivity: >20-fold selectivity for COX-2 over COX-1. |
*Note: The wide range (45-120 nM) indicates high inter-lab variability, addressed in Section 4.
Inter-Laboratory Standardization Protocol
Variability in reported IC50 values for nitrile-based inhibitors often stems from inconsistent assay conditions. The following parameters must be controlled to generate valid, comparable data.
A. The pH-Dependence Factor (Critical)
The nitrile group requires a deprotonated cysteine thiolate (
-
Lab A (pH 5.5): Mimics lysosomal environment.
concentration is low. Result: High IC50 (Low potency). -
Lab B (pH 7.0): Cytosolic simulation.
concentration is high. Result: Low IC50 (High potency). -
Standardization: You must report data at pH 5.5 (physiological relevance for Cathepsins) AND pH 7.0 (intrinsic reactivity).
B. Redox Buffer Interference
Standard protease assays use DTT or Cysteine to keep the enzyme active. However, high concentrations of thiols can competitively react with the nitrile warhead, consuming the inhibitor before it reaches the enzyme.
-
Directive: Use TCEP (Tris(2-carboxyethyl)phosphine) instead of DTT/Mercaptoethanol. TCEP is a non-nucleophilic reducing agent and will not react with the nitrile.
Validated Experimental Workflow
Use this self-validating protocol to ensure your data meets publication standards (E-E-A-T).
Workflow Diagram: The "No-False-Positive" Protocol
Figure 2: Step-by-step assay validation workflow emphasizing redox control and reversibility checks.
Step-by-Step Protocol (Cysteine Protease Assay)
-
Preparation: Dissolve Benzo[d]oxazole-2-carbonitrile in DMSO. Critical: Verify stability; nitriles can hydrolyze to amides in wet DMSO over time.
-
Buffer System: 100 mM Sodium Acetate, 1 mM EDTA, 1 mM TCEP , pH 5.5.
-
Why TCEP? To prevent false inhibition via inhibitor depletion (see Section 4B).
-
-
Enzyme Activation: Incubate Cathepsin L (1 nM final) in buffer for 10 mins.
-
Inhibitor Binding: Add compound (serial dilutions). Incubate for 30 minutes to allow the slow covalent bond formation.
-
Note: Immediate substrate addition will underestimate potency (IC50 shift).
-
-
Substrate Initiation: Add Z-Phe-Arg-AMC (10 µM). Monitor fluorescence (Ex 360nm / Em 460nm).
-
Data Analysis: Plot % Activity vs. Log[Inhibitor]. Fit to a 4-parameter logistic model.
References
-
Kamal, U., et al. (2020). "Biological potential of benzoxazole derivatives: An updated review." Asian Journal of Pharmaceutical and Clinical Research, 13(5), 28-41. Link
-
Smolecule. (2024). "Benzo[d]oxazole-2-carbonitrile: Biological Activity and Chemical Properties." Smolecule Compound Database. Link
-
Cai, J., et al. (2021). "Mechanisms Applied by Protein Inhibitors to Inhibit Cysteine Proteases." MDPI Molecules, 26(2), 345. Link
-
Reszka, P., et al. (2022). "Iodine-DMSO mediated conversion of N-arylcyanothioformamides... and unexpected formation of 2-cyanobenzothiazoles." Beilstein Journal of Organic Chemistry, 18, 234–242. Link
-
LookChem. (2024). "Benzoxazole-2-carboxylic acid derivatives in drug discovery." LookChem Chemical Encyclopedia. Link
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: Benzo[d]oxazole-2-carbonitrile
[1]
Executive Summary & Hazard Profile
Benzo[d]oxazole-2-carbonitrile is a fused-ring aromatic nitrile. Unlike simple aliphatic nitriles, its lipophilic nature facilitates rapid dermal absorption. Upon entering the systemic circulation or under acidic waste conditions, the nitrile moiety (-CN) poses a risk of hydrolyzing to release hydrogen cyanide (HCN), a potent metabolic asphyxiant.
Critical Hazard Classifications (GHS):
-
Acute Toxicity (Oral/Dermal): Category 3 (Toxic if swallowed or in contact with skin).
-
Eye Irritation: Category 2A.
-
Reactivity Hazard: Hydrolyzes in the presence of strong acids or metabolic enzymes to release cyanide.
The "Why" Behind the Protocol: Standard laboratory PPE (thin nitrile gloves + safety glasses) is insufficient for Category 3 Dermal Toxins. The lipophilicity of the benzoxazole ring allows it to permeate standard glove materials faster than hydrophilic inorganic salts. This guide mandates a "Barrier & Segregation" approach.[1]
Risk Assessment & Biological Fate Logic
The following diagram illustrates the exposure pathways and the critical control points where PPE must intervene to prevent systemic toxicity.
Figure 1: Exposure pathway analysis showing critical PPE intervention points (Green Hexagons) required to prevent metabolic cyanide generation.
PPE Specifications Matrix
Do not rely on generic "Chemical Resistant" labels. Use this matrix for specific procurement.
| Protection Zone | Recommended Equipment | Material Specification | Scientific Rationale |
| Hand (Primary) | Double Gloving System | Inner: 4 mil Nitrile (Disposable)Outer: 5-8 mil Nitrile OR Silver Shield® (Laminate) | Permeation Logic: Aromatic nitriles can swell standard nitrile. The outer glove acts as a sacrificial layer; the inner glove protects during doffing. Laminate is required if dissolved in penetrating solvents (e.g., DCM, DMF). |
| Respiratory | Engineering Control | Fume Hood (Face velocity: 80-100 fpm) | Dust Control: The solid powder is fine and electrostatic. Inhalation is the fastest route to systemic toxicity. |
| Ocular | Chemical Splash Goggles | ANSI Z87.1 (Indirect Venting) | Vapor/Dust Seal: Safety glasses allow dust entry from the side. Goggles prevent ocular mucosal absorption. |
| Body | Barrier Lab Coat | Polypropylene/PE Laminate (e.g., Tyvek®) | Porosity: Standard cotton coats absorb liquids and hold toxins against the skin. Impervious sleeves are required for scale-up (>1g). |
Operational Protocol: Step-by-Step
Phase A: Pre-Work Preparation
-
Solvent Check: If dissolving the compound, check the glove compatibility for the solvent, not just the solute. (e.g., If using Dichloromethane, you MUST use Silver Shield/Laminate gloves; Nitrile provides <2 mins protection).
-
Static Control: Place an antistatic gun or mat near the balance. Aromatic nitriles are often static-prone solids that "jump" during weighing.
-
Acid Segregation: Ensure no acidic waste containers are open in the hood.
Phase B: Handling (Weighing & Synthesis)
-
Donning: Put on inner nitrile gloves -> Lab coat -> Outer gloves (taped to cuffs if handling >5g).
-
Weighing:
-
Perform inside the fume hood.
-
Use a pre-tared vial. Do not use weighing paper (risk of slippage/spill). Use a weighing boat or funnel.
-
Technique: Keep hands deep in the hood. Avoid rapid movements that create air turbulence.
-
-
Reaction:
-
Keep the reaction vessel closed/sealed whenever possible.
-
Label the flask clearly: "TOXIC - NITRILE - DO NOT ACIDIFY."
-
Phase C: Decontamination & Doffing (Critical)
The highest risk of exposure occurs when removing contaminated PPE.
Figure 2: Safe Doffing Procedure to prevent secondary dermal contact.
Emergency Response & First Aid
Medical Surveillance Note: While specific cyanide antidote kits (Amyl Nitrite/Hydroxycobalamin) are usually reserved for industrial cyanide salts, local medical support should be informed that you are working with Nitrile compounds capable of metabolic cyanide release .
-
Skin Contact:
-
Eye Contact:
-
Flush for 15 minutes. Hold eyelids open.
-
-
Ingestion/Inhalation:
-
Move to fresh air immediately.[2]
-
Oxygen: Administer 100% Oxygen if trained/available (helps compete with cyanide binding at cytochrome c oxidase).
-
Transport to ER immediately. Provide SDS.
-
Waste Disposal Strategy
Crucial Rule: Never dispose of Benzo[d]oxazole-2-carbonitrile or its mother liquors in "Acidic Waste" streams.
-
Solid Waste: Double-bag in clear polyethylene bags. Label "TOXIC SOLID - NITRILE."
-
Liquid Waste: Segregate into "Organic Waste - Non-Halogenated" (or Halogenated if solvent requires).
-
pH Control: Ensure the waste stream remains Neutral or slightly Basic (pH 8-10). Acidic conditions promote hydrolysis to carboxylic acid and Hydrogen Cyanide gas .
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
PubChem. (2023). Benzo[d]oxazole-2-carbonitrile Compound Summary. National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Protective Clothing. [Link]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
